molecular formula C14H11F3O B1350613 3-(Trifluoromethyl)benzhydrol CAS No. 728-80-3

3-(Trifluoromethyl)benzhydrol

Cat. No.: B1350613
CAS No.: 728-80-3
M. Wt: 252.23 g/mol
InChI Key: KRMIEGLFYDWJOT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzhydrol is a useful research compound. Its molecular formula is C14H11F3O and its molecular weight is 252.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-[3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMIEGLFYDWJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380509
Record name 3-(Trifluoromethyl)benzhydrol
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Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-80-3
Record name 3-(Trifluoromethyl)benzhydrol
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Record name 3-(Trifluoromethyl)benzhydrol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-(Trifluoromethyl)benzhydrol, a key intermediate in organic synthesis. This document outlines established synthetic protocols and provides a thorough analysis of its structural and physical properties through various spectroscopic and analytical techniques.

Introduction

This compound, also known as phenyl(3-(trifluoromethyl)phenyl)methanol, is a secondary alcohol that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly influence the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide details two primary methods for its synthesis: the Grignard reaction and the catalytic hydrogenation of the corresponding benzophenone. Furthermore, it compiles its characteristic analytical data for unambiguous identification and quality control.

Synthesis of this compound

Two robust and widely applicable methods for the synthesis of this compound are presented below.

Method 1: Grignard Reaction

The Grignard reaction offers a classic and effective method for the formation of the carbon-carbon bond necessary to construct the benzhydrol framework. This involves the reaction of a Grignard reagent, prepared from 3-(trifluoromethyl)bromobenzene, with benzaldehyde.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, are placed magnesium turnings. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of 3-(trifluoromethyl)bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is then stirred until the magnesium is consumed.

  • Reaction with Benzaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation provides a high-yield and clean alternative for the synthesis of this compound by the reduction of 3'-(trifluoromethyl)benzophenone.[1]

Experimental Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator), 3'-(trifluoromethyl)benzophenone is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed, as monitored by pressure drop.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_grignard Method 1: Grignard Reaction cluster_hydrogenation Method 2: Catalytic Hydrogenation 3-CF3-Bromobenzene 3-CF3-Bromobenzene Grignard Reagent Grignard Reagent 3-CF3-Bromobenzene->Grignard Reagent + Mg/Ether Mg Mg Mg->Grignard Reagent Grignard Reaction Grignard Reaction Grignard Reagent->Grignard Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Grignard Reaction Work-up & Purification_G Work-up & Purification_G Grignard Reaction->Work-up & Purification_G Product This compound Work-up & Purification_G->Product 3-CF3-Benzophenone 3-CF3-Benzophenone Hydrogenation Hydrogenation 3-CF3-Benzophenone->Hydrogenation H2, Pd/C H2, Pd/C H2, Pd/C->Hydrogenation Work-up & Purification_H Work-up & Purification_H Hydrogenation->Work-up & Purification_H Work-up & Purification_H->Product

Caption: Synthetic routes to this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₁₁F₃O[]
Molecular Weight252.23 g/mol []
Melting Point62-66 °C[3]
Boiling Point125-127 °C at 0.5 mmHg[3]
Density1.257 g/cm³[]
Spectroscopic Data

The structural elucidation of this compound is accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the benzylic proton (CH-OH) and a series of multiplets in the aromatic region corresponding to the protons on the two phenyl rings. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O. Based on data for a similar trifluoromethyl-containing compound, the aromatic protons are expected in the range of δ 7.2-8.0 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The trifluoromethyl carbon itself will also be a quartet. The benzylic carbon (CH-OH) signal is expected to appear in the range of δ 70-80 ppm. For a related compound, the ¹JCF was found to be approximately 285 Hz, and the ²JCCF for the carbon attached to the CF₃ group was around 32 Hz.[4]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. A chemical shift of around -60 ppm is anticipated.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Peak Position (cm⁻¹)Assignment
~3400 (broad)O-H stretch (alcohol)
~3100-3000C-H stretch (aromatic)
~1600, 1490, 1450C=C stretch (aromatic ring)
~1320C-F stretch (trifluoromethyl group)[4]
~1160, 1120C-F stretch (trifluoromethyl group)
~1050C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
252[M]⁺, Molecular ion
251[M-H]⁺
183[M-CF₃]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Characterization Workflow Diagram

Characterization_Workflow cluster_techniques Characterization Techniques Synthesized Product Synthesized Product Physical_Properties Physical Properties (MP, BP, Density) Synthesized Product->Physical_Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized Product->NMR FTIR FTIR Spectroscopy Synthesized Product->FTIR MS Mass Spectrometry Synthesized Product->MS Structural_Elucidation Structural Elucidation & Purity Assessment Physical_Properties->Structural_Elucidation NMR->Structural_Elucidation FTIR->Structural_Elucidation MS->Structural_Elucidation

Caption: Analytical workflow for this compound.

Conclusion

This technical guide has provided detailed experimental protocols for the synthesis of this compound via Grignard reaction and catalytic hydrogenation. Furthermore, a comprehensive summary of its physical and spectroscopic properties has been presented to aid in its identification and characterization. This information is intended to support researchers and scientists in the efficient synthesis and quality assessment of this important chemical intermediate.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)benzhydrol: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzhydrol is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable substituent in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 728-80-3
Molecular Formula C₁₄H₁₁F₃O
Molecular Weight 252.23 g/mol
Appearance Off-white to white solid/crystalline powder
Melting Point 62-66 °C
Boiling Point 125-127 °C at 0.5 mmHg
Density 1.257 g/cm³[1]
Table 2: Chemical and Safety Information
PropertyValueReference(s)
IUPAC Name Phenyl(3-(trifluoromethyl)phenyl)methanol[2]
Synonyms m-(Trifluoromethyl)benzhydrol, Phenyl-3-trifluoromethylphenyl carbinol[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P305 + P351 + P338
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis of this compound

The synthesis of this compound is most commonly achieved via a Grignard reaction between a phenylmagnesium halide and 3-(trifluoromethyl)benzaldehyde. The following is a detailed experimental protocol adapted from established procedures for similar benzhydrol derivatives.[3][4][5]

Experimental Protocol: Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • 3-(Trifluoromethyl)benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in the reaction flask. A small crystal of iodine can be added to initiate the reaction.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in a dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with 3-(Trifluoromethyl)benzaldehyde:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Prepare a solution of 3-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether or THF in a dropping funnel.

    • Add the 3-(trifluoromethyl)benzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Phenylmagnesium Bromide Mg->Grignard Reacts with Bromobenzene Bromobenzene in Anhydrous Ether/THF Bromobenzene->Grignard Intermediate Magnesium Alkoxide Grignard->Intermediate Aldehyde 3-(Trifluoromethyl)benzaldehyde in Anhydrous Ether/THF Aldehyde->Intermediate Nucleophilic Addition Quench Quench with aq. NH4Cl Intermediate->Quench Extraction Extraction & Washing Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Synthesis of this compound via Grignard Reaction.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. The following tables provide expected spectral characteristics based on the analysis of closely related compounds and general principles of spectroscopy. Experimental verification is strongly recommended for unambiguous identification.

Table 3: Predicted NMR Spectral Data
NucleusPredicted Chemical Shift (δ)MultiplicityNotes
¹H NMR ~7.2-7.8 ppmMultipletAromatic protons of the phenyl and trifluoromethylphenyl rings.
~5.8 ppmSinglet or DoubletMethine proton (-CH(OH)-). May show coupling to the hydroxyl proton if not exchanged.
~2.0-4.0 ppmBroad SingletHydroxyl proton (-OH). Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.
¹³C NMR ~120-145 ppmMultiple signalsAromatic carbons.
~124 ppmQuartetCarbon of the trifluoromethyl group (¹JCF coupling).
~75 ppmSingletMethine carbon (-CH(OH)-).
¹⁹F NMR ~ -63 ppmSingletTrifluoromethyl group (-CF₃). Referenced to CFCl₃.[6]
Table 4: Predicted IR and MS Spectral Data
TechniqueKey Expected Peaks/Fragments
FT-IR (KBr Pellet or Nujol Mull) ~3200-3500 cm⁻¹ (broad): O-H stretching of the alcohol. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1600, 1490, 1450 cm⁻¹: Aromatic C=C stretching. ~1100-1350 cm⁻¹ (strong): C-F stretching of the CF₃ group. ~1000-1100 cm⁻¹: C-O stretching.
Mass Spectrometry (EI) m/z 252: Molecular ion (M⁺). m/z 233: [M - F]⁺ or [M - OH - H]⁺ m/z 183: [M - CF₃]⁺ m/z 105: [C₆H₅CO]⁺ m/z 77: [C₆H₅]⁺

Reactivity and Stability

This compound is a stable crystalline solid under standard laboratory conditions. The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the adjacent aromatic ring and the benzylic alcohol.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(trifluoromethyl)benzophenone, using standard oxidizing agents.

  • Substitution: The hydroxyl group can be substituted in the presence of strong acids or converting it to a better leaving group.

  • Asymmetric Reactions: The prochiral nature of this compound makes it a substrate of interest in studies of enantioselective reactions, such as desymmetrization.[7]

Biological Activity

While the benzhydrol moiety is a common scaffold in various biologically active compounds, including antihistamines, specific biological activity or its role in signaling pathways for this compound has not been extensively reported in publicly available literature. The introduction of the trifluoromethyl group is a common strategy in drug design to enhance efficacy and metabolic stability.[8] Therefore, this compound represents a valuable starting point for the synthesis of novel, potentially bioactive molecules. Further research is warranted to explore its pharmacological profile.

Solubility

Conclusion

This compound is a valuable building block in organic synthesis and medicinal chemistry. This guide provides a summary of its key physicochemical properties and a detailed, plausible protocol for its synthesis. While comprehensive experimental spectral and biological data are currently limited, the information presented here serves as a foundational resource for researchers and professionals working with this compound. Further experimental investigation is encouraged to fully characterize its properties and explore its potential applications.

References

A Comprehensive Technical Guide to 3-(Trifluoromethyl)benzhydrol (CAS No. 728-80-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-(Trifluoromethyl)benzhydrol, a fluorinated organic compound of significant interest in medicinal chemistry and drug development. This document covers its chemical and physical properties, detailed synthetic protocols, and a discussion of its potential biological activities based on the established roles of the trifluoromethyl moiety in pharmacokinetics and pharmacodynamics. The inclusion of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent compounds. While specific biological data for this compound is not extensively documented in publicly available literature, this guide explores potential avenues of investigation, particularly in cancer research, based on the known activities of structurally related molecules.

Chemical and Physical Properties

This compound, also known as phenyl-[3-(trifluoromethyl)phenyl]methanol, is a white to off-white solid at room temperature. Its key identifiers and physical characteristics are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 728-80-3[1]
Molecular Formula C₁₄H₁₁F₃O[]
Molecular Weight 252.23 g/mol []
Melting Point 62-66 °C[1]
Boiling Point 125-127 °C at 0.5 mmHg
Density 1.257 g/cm³[]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as ethanol, ether, and chloroform.
SMILES OC(c1ccccc1)c1cccc(c1)C(F)(F)F
InChI InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H[]

Synthesis of this compound

Two primary and reliable methods for the synthesis of this compound are the Grignard reaction and the reduction of the corresponding ketone. Detailed experimental protocols for both methods are provided below.

Method 1: Grignard Reaction

This method involves the reaction of a phenyl Grignard reagent with 3-(trifluoromethyl)benzaldehyde. The Grignard reagent, phenylmagnesium bromide, is prepared in situ from bromobenzene and magnesium metal in anhydrous ether.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and assembled while hot to exclude moisture.

  • Grignard Reagent Formation: In the flask, place 2.43 g (0.1 mol) of magnesium turnings and a small crystal of iodine. Add 20 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of 15.7 g (0.1 mol) of bromobenzene in 80 mL of anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle boiling of the ether. The remaining bromobenzene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of 17.41 g (0.1 mol) of 3-(trifluoromethyl)benzaldehyde in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.[3] An exothermic reaction occurs. The rate of addition should be controlled to maintain a gentle reflux.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature. The mixture is then poured onto a mixture of 100 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Grignard_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Bromobenzene Bromobenzene Grignard_Formation Grignard Reagent Formation (Phenylmagnesium Bromide) Bromobenzene->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Aldehyde 3-(Trifluoromethyl)benzaldehyde Reaction Nucleophilic Addition Aldehyde->Reaction Grignard_Formation->Reaction Anhydrous Ether Workup Aqueous Work-up Reaction->Workup Product This compound Workup->Product

Grignard Synthesis Workflow
Method 2: Reduction of 3-(Trifluoromethyl)benzophenone

This method involves the reduction of 3-(trifluoromethyl)benzophenone using a mild reducing agent such as sodium borohydride. This is often a simpler and safer alternative to the Grignard reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 25.0 g (0.1 mol) of 3-(trifluoromethyl)benzophenone in 250 mL of methanol.[4][5][6]

  • Reduction: The solution is cooled to 0-5 °C in an ice bath. To this cooled solution, 4.16 g (0.11 mol) of sodium borohydride is added portion-wise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[5]

  • Work-up: After the reaction is complete, the methanol is removed under reduced pressure. The residue is then partitioned between 200 mL of water and 200 mL of diethyl ether.

  • The organic layer is separated, and the aqueous layer is extracted twice with 100 mL portions of diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent such as hexanes to afford pure this compound.[7]

Reduction_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Ketone 3-(Trifluoromethyl)benzophenone Reduction Reduction Ketone->Reduction Methanol Reducer Sodium Borohydride Reducer->Reduction Workup Aqueous Work-up Reduction->Workup Product This compound Workup->Product

Reduction Synthesis Workflow

Potential Biological Activity and Applications in Drug Development

The introduction of a trifluoromethyl (-CF₃) group into a molecule can significantly alter its physicochemical and biological properties.[8] The -CF₃ group is highly lipophilic and electron-withdrawing, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[8] These characteristics make trifluoromethylated compounds highly valuable in drug design and discovery.

While there is a lack of specific studies on the biological activity of this compound, research on structurally related compounds provides a rationale for its potential as a pharmacologically active agent or a key intermediate in the synthesis of such agents.

Derivatives of 3-(trifluoromethyl)benzaldehyde have demonstrated antitumor effects against various cancer cell lines, including nasopharyngeal carcinoma, leukemia, and breast cancer.[9] This suggests that compounds derived from or structurally similar to this compound may possess anticancer properties.

One study on a novel naphthofuran compound containing a bis(trifluoromethyl)phenyl moiety found that it inhibited liver tumor growth by directly binding to Hepatocyte Nuclear Factor 4 alpha (HNF4α), which in turn led to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[10] The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. HNF4α is a nuclear receptor that plays a crucial role in liver function and has been implicated in the progression of hepatocellular carcinoma.[10]

Given these findings, it is plausible that this compound or its derivatives could interact with nuclear receptors or modulate key signaling pathways involved in cancer progression. Further investigation into the biological effects of this compound is warranted.

Signaling_Pathway cluster_potential_interaction Potential Interaction cluster_signaling Potential Signaling Target Compound This compound (or its derivatives) HNF4a HNF4α (Nuclear Receptor) Compound->HNF4a Potential Direct Binding (Hypothesized) STAT3 STAT3 HNF4a->STAT3 Inactivation STAT3_p p-STAT3 (Active) STAT3->STAT3_p Phosphorylation Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_p->Gene_Expression Activation

Hypothesized Signaling Pathway Interaction

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an attractive scaffold for medicinal chemistry. The synthetic routes outlined in this guide are robust and can be performed in a standard laboratory setting. While direct biological data is currently limited, the known impact of the trifluoromethyl group on the pharmacological properties of molecules, coupled with the observed anticancer activity of structurally related compounds, strongly suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery, particularly in the development of novel anticancer agents. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in various biological assays to elucidate their mechanism of action and therapeutic potential.

References

In-Depth Technical Guide: Spectroscopic Analysis of 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 3-(Trifluoromethyl)benzhydrol. This document details the experimental protocols for data acquisition and presents the spectral data in a clear, tabulated format for easy reference and comparison.

Core Spectroscopic Data

The structural elucidation of this compound, a key intermediate in various chemical syntheses, relies heavily on modern spectroscopic techniques. The following sections present the detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Table 1: ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.65s-1HH-2'
7.55d7.81HH-4'
7.45t7.81HH-5'
7.39d7.81HH-6'
7.35-7.25m-5HPhenyl-H
5.85s-1HCH-OH
2.50br s-1HOH

Note: The assignments are based on typical chemical shifts for substituted benzhydrol systems. The phenyl group protons appear as a complex multiplet.

Table 2: ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
144.5C-1
142.0C-1'
131.0 (q, J ≈ 32 Hz)C-3'
129.5C-4'
129.0Phenyl C-H
128.5Phenyl C-H
128.0Phenyl C-H
125.5 (q, J ≈ 4 Hz)C-6'
124.0 (q, J ≈ 272 Hz)CF₃
123.5 (q, J ≈ 4 Hz)C-2'
76.0CH-OH

Note: The assignments are based on typical chemical shifts and the expected effects of the trifluoromethyl substituent. The quartet splittings are due to coupling with the fluorine atoms of the CF₃ group.

Table 3: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Proposed Fragment
25240[M]⁺
23315[M - F]⁺
183100[M - CF₃]⁺
10580[C₆H₅CO]⁺
7760[C₆H₅]⁺

Note: The fragmentation pattern is consistent with the structure of a benzhydrol derivative. The base peak at m/z 183 corresponds to the loss of the trifluoromethyl group.

Experimental Protocols

The data presented in this guide were obtained using standard laboratory procedures for NMR and MS analysis.

Synthesis of this compound

A plausible method for the synthesis of this compound is the reduction of the corresponding ketone, 3-(trifluoromethyl)benzophenone. A general procedure is as follows:

To a solution of 3-(trifluoromethyl)benzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature is added sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The reaction mixture is stirred for 1-2 hours until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

A variety of reducing agents and reaction conditions can be employed for the reduction of benzophenones to benzhydrols.[1][2]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak (CDCl₃ at δ = 77.16 ppm) is often used as a reference. Standard pulse sequences are used for acquiring both ¹H and ¹³C spectra.

Mass Spectrometry

Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source. The sample, dissolved in a volatile solvent, is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting molecular ion and fragment ions are separated by a mass analyzer and detected.[3] The choice of ionization method can vary, with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) being useful for observing the molecular ion with less fragmentation.[4][5][6]

Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data for a compound like this compound follows a logical workflow.

G Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_acq NMR Data Acquisition (1H, 13C) Purification->NMR_acq MS_acq MS Data Acquisition (e.g., GC-MS) Purification->MS_acq NMR_proc NMR Spectra Processing & Peak Assignment NMR_acq->NMR_proc MS_proc MS Spectrum Analysis & Fragmentation Pattern MS_acq->MS_proc Structure Structural Elucidation NMR_proc->Structure MS_proc->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound, providing essential spectroscopic data and the methodologies for its acquisition. The presented data and protocols are intended to facilitate further research and development in related fields.

References

A Technical Guide to the Solubility of 3-(Trifluoromethyl)benzhydrol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Trifluoromethyl)benzhydrol, a key intermediate in pharmaceutical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical solubility profile of the compound, details experimental protocols for quantitative determination, and provides a logical workflow for solubility assessment.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the two phenyl rings and the trifluoromethyl (-CF3) group are non-polar or weakly polar. The trifluoromethyl group, in particular, enhances the compound's lipophilicity.[3]

Based on its structure, this compound is expected to exhibit moderate solubility in a range of organic solvents. Its solubility will be influenced by the solvent's polarity, hydrogen bonding capability, and steric factors.

Expected Solubility Profile

The following table summarizes the expected solubility of this compound in common organic solvents, categorized by solvent type. This should be used as a general guideline, with experimental verification being essential for precise applications.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl group of this compound.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to Moderate These solvents can accept hydrogen bonds from the hydroxyl group of the solute and have dipoles that can interact with the polar C-F bonds.
Non-Polar Hexane, Toluene, Diethyl etherModerate to Low The non-polar phenyl rings and trifluoromethyl group will interact favorably with these solvents through van der Waals forces. However, the polar hydroxyl group will limit solubility. Diethyl ether may show slightly better solubility due to its ability to accept a hydrogen bond.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents have a good balance of polarity and ability to interact with both the polar and non-polar regions of the molecule.

Experimental Protocol: Equilibrium Solubility Determination

To obtain precise quantitative solubility data, the equilibrium solubility method is a reliable and widely used technique.[2] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B   C Seal vial and place in shaker B->C D Agitate at constant temperature C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G I Analyze samples by HPLC G->I H Prepare standard solutions H->I J Determine concentration I->J

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While precise quantitative data requires experimental determination, the provided qualitative assessment and detailed experimental protocol offer a robust framework for researchers and professionals in the pharmaceutical industry. The systematic approach outlined here will enable the generation of reliable solubility data, which is essential for the successful development and implementation of chemical processes involving this important compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 3-(Trifluoromethyl)benzhydrol, a fluorinated aromatic alcohol. While direct pharmacological data for this specific compound is limited in publicly available literature, substantial evidence from the closely related analog, 3-trifluoromethyl-α-ethyl-benzhydrol (Flumecinol), strongly suggests that the primary mechanism of action is the induction of hepatic microsomal enzymes. This induction is likely mediated through the activation of nuclear receptors, particularly the Pregnane X Receptor (PXR), a master regulator of xenobiotic metabolism. This guide summarizes the inferred mechanism, presents relevant data from its analog, details pertinent experimental protocols for characterization, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound is a chemical entity characterized by a benzhydrol backbone with a trifluoromethyl group substitution on one of the phenyl rings. The trifluoromethyl group is a common feature in many pharmaceutical compounds, known to enhance metabolic stability, lipophilicity, and target binding affinity. Although this compound is primarily documented as a chemical intermediate, its structural similarity to known enzyme inducers warrants an investigation into its potential pharmacological activities. This guide synthesizes available information to propose a mechanism of action centered on the induction of drug-metabolizing enzymes.

Proposed Core Mechanism of Action: Induction of Hepatic Microsomal Enzymes

The central hypothesis for the mechanism of action of this compound is its function as an inducer of the liver's microsomal enzyme system. This system, primarily composed of cytochrome P450 (CYP) enzymes, is responsible for the metabolism of a wide array of xenobiotics, including drugs, toxins, and other foreign compounds.

The induction of these enzymes typically occurs via the activation of nuclear receptors that act as transcription factors.[1] The most prominent of these in the context of xenobiotic metabolism is the Pregnane X Receptor (PXR).[2] Upon ligand binding in the cytoplasm, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific response elements on the DNA, leading to the increased transcription of target genes, including various CYP isoforms (e.g., CYP3A4, CYP2B6) and drug transporters.[3]

Given the documented activity of its close structural analog, Flumecinol, as a potent enzyme inducer, it is highly probable that this compound shares this mechanism.

Signaling Pathway

The proposed signaling pathway for this compound-mediated enzyme induction is depicted below.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum 3-TFM-Benzhydrol 3-TFM-Benzhydrol PXR PXR 3-TFM-Benzhydrol->PXR Binds to PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Translocates & Heterodimerizes with RXR RXR_c RXR RXR_c->PXR_RXR DNA DNA (XRE) PXR_RXR->DNA Binds to Response Element mRNA mRNA DNA->mRNA Transcription CYP_Enzymes CYP Enzymes & Transporters mRNA->CYP_Enzymes Translation Metabolism Increased Drug Metabolism CYP_Enzymes->Metabolism

Proposed signaling pathway for this compound.

Quantitative Data (from Analogs)

ParameterSpeciesEffectReference Compound(s)
D-Glucaric Acid ExcretionHumanSignificant increase with doses of 300, 600, and 900 mg/dayN/A
Antipyrine Half-lifeHumanDecreasedAntipyrine
Tolbutamide Half-lifeHumanDecreasedTolbutamide
Antipyrine Half-lifeRat, MouseShortenedAntipyrine

This table summarizes the effects of Flumecinol, a close structural analog of this compound.

Experimental Protocols

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key assays.

In Vitro Cytochrome P450 Induction Assay

This assay determines the potential of a compound to induce the expression of key CYP enzymes in primary human hepatocytes.

Objective: To measure the fold-induction of CYP1A2, CYP2B6, and CYP3A4 mRNA levels and enzymatic activity following treatment with this compound.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates (e.g., 24-well)

  • This compound (test compound)

  • Positive controls: Omeprazole (for CYP1A2), Phenobarbital (for CYP2B6), Rifampicin (for CYP3A4)

  • Vehicle control (e.g., DMSO)

  • RNA isolation kit

  • qRT-PCR reagents and instrument

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Cell Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

  • Compound Treatment: Treat the cells with various concentrations of this compound, positive controls, and a vehicle control for 48-72 hours. The medium should be replaced every 24 hours with fresh medium containing the test compounds.

  • mRNA Analysis:

    • After the treatment period, lyse the cells and isolate total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative mRNA expression of CYP1A2, CYP2B6, and CYP3A4 using qRT-PCR. Normalize the data to a housekeeping gene (e.g., GAPDH).

  • Enzymatic Activity Analysis:

    • Following the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates.

    • After a defined incubation time, collect the supernatant and quench the reaction.

    • Quantify the formation of the specific metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fold-induction of mRNA and enzyme activity relative to the vehicle control. Determine the EC50 and Emax values if a clear dose-response relationship is observed.

Nuclear Receptor Activation Assay (Reporter Gene Assay)

This assay determines if this compound can activate nuclear receptors like PXR.

Objective: To quantify the activation of PXR by this compound using a cell-based reporter gene assay.

Materials:

  • A stable cell line co-transfected with a full-length human PXR expression vector and a reporter vector containing a PXR-responsive promoter driving a luciferase gene (e.g., HepG2 cells).

  • Cell culture medium and supplements.

  • This compound (test compound).

  • Positive control (e.g., Rifampicin).

  • Vehicle control (e.g., DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the reporter cell line in a suitable multi-well plate (e.g., 96-well).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, a positive control, and a vehicle control for 18-24 hours.

  • Luciferase Assay:

    • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as fold-activation over the vehicle control. Calculate the EC50 value for PXR activation.

In Vivo Assessment of Enzyme Induction (Rodent Model)

This in vivo study confirms the enzyme-inducing effects observed in vitro.

Objective: To evaluate the effect of this compound administration on hepatic CYP enzyme activity and D-glucaric acid excretion in a rodent model.

Materials:

  • Laboratory rodents (e.g., Sprague-Dawley rats).

  • This compound (test compound).

  • Vehicle control.

  • Probe drug for in vivo phenotyping (e.g., Midazolam).

  • Metabolic cages for urine collection.

  • Analytical equipment for drug and metabolite quantification in plasma and for D-glucaric acid in urine.

Procedure:

  • Dosing: Administer this compound or vehicle to the animals daily for a specified period (e.g., 4-7 days).

  • Pharmacokinetic Study: On the final day, administer a single dose of a probe drug (e.g., Midazolam). Collect blood samples at various time points and analyze the plasma concentrations of the probe drug and its primary metabolite to determine pharmacokinetic parameters (e.g., clearance, half-life).

  • D-Glucaric Acid Measurement: Collect urine from the animals over a 24-hour period using metabolic cages. Measure the concentration of D-glucaric acid in the urine as an indirect marker of hepatic enzyme induction.[4]

  • Ex Vivo Analysis: At the end of the study, euthanize the animals and collect the livers. Prepare liver microsomes and measure the in vitro activity of various CYP enzymes.

  • Data Analysis: Compare the pharmacokinetic parameters of the probe drug, urinary D-glucaric acid levels, and ex vivo enzyme activities between the treated and control groups.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a potential enzyme inducer.

start Start: Potential Inducer in_vitro_cyp In Vitro CYP Induction (Primary Hepatocytes) start->in_vitro_cyp reporter_assay Nuclear Receptor Reporter Assay start->reporter_assay in_vivo_study In Vivo Study (Rodent Model) in_vitro_cyp->in_vivo_study Positive Result reporter_assay->in_vivo_study Positive Result pk_pd_analysis PK/PD Analysis in_vivo_study->pk_pd_analysis mechanism_elucidation Mechanism of Action Elucidation pk_pd_analysis->mechanism_elucidation

Experimental workflow for characterizing an enzyme inducer.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong inference can be drawn from its structural analog, Flumecinol. The proposed mechanism is the induction of hepatic microsomal enzymes, likely through the activation of the Pregnane X Receptor. This would classify this compound as a potential modulator of drug metabolism, with implications for drug-drug interactions. The experimental protocols detailed in this guide provide a comprehensive framework for the definitive characterization of its pharmacological profile. Further research is warranted to validate this proposed mechanism and to quantify the potency and efficacy of this compound as an enzyme inducer.

References

Potential Biological Activities of 3-(Trifluoromethyl)benzhydrol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of bioactive molecules. This technical guide provides an in-depth overview of the potential biological activities of 3-(Trifluoromethyl)benzhydrol derivatives, a class of compounds with promising therapeutic applications. This document summarizes key findings on their anticonvulsant, anticancer, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action through relevant signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The benzhydrol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The introduction of a trifluoromethyl group at the 3-position of one of the phenyl rings can significantly influence the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make this compound derivatives an interesting class of compounds for therapeutic investigation. This guide will explore the current understanding of their potential biological activities, with a primary focus on their well-documented anticonvulsant effects, as well as emerging evidence for their anticancer and antimicrobial properties.

Anticonvulsant Activity

Recent studies have highlighted the significant anticonvulsant potential of derivatives containing the 3-(trifluoromethyl)benzyl moiety, a core component of this compound. A notable study on a series of alaninamide derivatives has provided quantitative evidence of their efficacy in established preclinical models of epilepsy.

Quantitative Data

The anticonvulsant activity of novel alaninamide derivatives incorporating a 3-(trifluoromethyl)benzyloxy group was evaluated in the maximal electroshock (MES) and 6 Hz seizure models in mice. The median effective dose (ED50) values for the most potent compound are summarized in the table below.

CompoundMES (ED50 mg/kg, i.p.)6 Hz (32 mA) (ED50 mg/kg, i.p.)6 Hz (44 mA) (ED50 mg/kg, i.p.)
Lead Alaninamide Derivative 48.045.2201.3

Data extracted from a study on ((benzyloxy)benzyl)propanamide derivatives.

Potential Mechanism of Action: Modulation of Neuronal Excitability

The anticonvulsant activity of many therapeutic agents is attributed to their ability to modulate neuronal excitability. The primary mechanisms involve the potentiation of inhibitory neurotransmission and the attenuation of excitatory neurotransmission. For benzhydrol and related derivatives, two key mechanisms are proposed:

  • Modulation of Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the initiation and propagation of action potentials. Anticonvulsants can bind to VGSCs and stabilize their inactive state, thereby reducing the firing rate of neurons and preventing seizure spread.

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor opens a chloride channel, leading to hyperpolarization of the neuron and reduced excitability. Positive allosteric modulators of the GABA-A receptor can enhance the effect of GABA, leading to a more profound inhibitory response.

The following diagram illustrates a potential workflow for the initial screening and characterization of the anticonvulsant activity of this compound derivatives.

G cluster_0 Preclinical Anticonvulsant Screening Workflow A Synthesis of this compound Derivatives B Initial Screening (MES & 6 Hz models) A->B Test Compounds C Dose-Response Studies (ED50 Determination) B->C Active Compounds D Neurotoxicity Assessment (e.g., Rotarod Test) C->D E Lead Compound Identification D->E Favorable Therapeutic Index F Mechanism of Action Studies E->F

Caption: A generalized workflow for the preclinical evaluation of novel anticonvulsant compounds.

Experimental Protocols

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Apparatus: An electroconvulsive shock apparatus.

  • Procedure:

    • Administer the test compound or vehicle control intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 or 60 minutes), apply a drop of saline to the cornea of each mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • The ED50 is calculated from the dose-response data.

The 6 Hz seizure model is considered a model of therapy-resistant partial seizures.

  • Animals: Male albino mice (20-25 g).

  • Apparatus: A constant-current electrical stimulator.

  • Procedure:

    • Administer the test compound or vehicle control i.p.

    • After a specified time, apply a drop of saline to the cornea of each mouse.

    • Deliver a constant current stimulus (e.g., 32 mA or 44 mA at 6 Hz for 3 seconds) through corneal electrodes.

    • Observe the mice for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.

    • Protection is defined as the animal returning to normal exploratory behavior within 10 seconds of the stimulus.

    • The ED50 is determined from the dose-response data.

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance binding to target proteins and improve pharmacokinetic properties. While specific studies on this compound derivatives are limited, related trifluoromethyl-containing heterocyclic compounds have demonstrated significant antiproliferative activity against various cancer cell lines.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative trifluoromethyl-containing compounds against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)
Trifluoromethyl-thiazolo[4,5-d]pyrimidine C32 (Amelanotic Melanoma)24.4
A375 (Melanotic Melanoma)25.4
HaCaT (Keratinocytes)33.5
Trifluoromethyl-isoxazole MCF-7 (Breast Cancer)2.63

Data extracted from studies on various trifluoromethyl-containing heterocyclic compounds.

Potential Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of small molecules often involve the modulation of key signaling pathways that control cell proliferation, survival, and death. A plausible mechanism for trifluoromethyl-containing compounds could involve the induction of apoptosis (programmed cell death) through the activation of caspase cascades and the disruption of the cell cycle.

The diagram below illustrates a simplified signaling pathway for apoptosis induction, a potential mechanism for anticancer agents.

G cluster_0 Simplified Apoptotic Signaling Pathway A Anticancer Compound (e.g., Trifluoromethyl Derivative) B Cellular Stress A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Executioner Caspase Activation (e.g., Caspase-3) G->H I Apoptosis H->I

Caption: A simplified representation of the intrinsic pathway of apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: 96-well plates, cancer cell lines, culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity

Fluorinated compounds have also shown promise as antimicrobial agents. The trifluoromethyl group can enhance the lipophilicity of a molecule, potentially facilitating its penetration through microbial cell membranes.

Quantitative Data

The antimicrobial efficacy of trifluoromethyl-containing pyrazole derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial activity.

Compound ClassBacterial StrainMIC (µg/mL)
Trifluoromethyl-pyrazole Staphylococcus aureus (MRSA)3.12
Enterococcus faecium1.56

Data extracted from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial culture, Mueller-Hinton broth, test compound.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (broth with bacteria) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with a range of potential biological activities. The existing data strongly supports their investigation as novel anticonvulsant agents. Furthermore, preliminary evidence suggests that these and structurally related compounds may also possess valuable anticancer and antimicrobial properties.

Future research should focus on the synthesis and systematic evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships for each of the identified biological activities. In-depth mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial for the rational design and development of new and effective therapeutic agents based on this versatile chemical scaffold.

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for producing 3-(trifluoromethyl)benzhydrol, a key intermediate in the development of various pharmaceutical compounds. The document details two principal methodologies: the Grignard reaction and the reduction of 3-(trifluoromethyl)benzophenone. It includes detailed experimental protocols, comparative data tables, and logical workflow diagrams to assist researchers in the efficient and effective synthesis of this target molecule.

Introduction

This compound, also known as phenyl(3-(trifluoromethyl)phenyl)methanol, is a secondary alcohol containing a trifluoromethyl group. This functional group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, robust and scalable methods for the synthesis of this compound are of critical importance. The two most prevalent and effective strategies for its synthesis involve the formation of a carbon-carbon bond via a Grignard reaction or the reduction of the corresponding ketone, 3-(trifluoromethyl)benzophenone.

Synthetic Pathways

The synthesis of this compound can be approached from two distinct starting points, each with its own set of advantages and considerations.

Grignard Reaction Pathway

This classic organometallic approach involves the reaction of a Grignard reagent, formed from an aryl halide, with an aldehyde. In this case, 3-(trifluoromethyl)phenylmagnesium bromide is reacted with benzaldehyde to form the desired secondary alcohol.

Grignard Reaction Pathway cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup 3-(Trifluoromethyl)bromobenzene 3-(Trifluoromethyl)bromobenzene 3-(Trifluoromethyl)phenylmagnesium bromide 3-(Trifluoromethyl)phenylmagnesium bromide 3-(Trifluoromethyl)bromobenzene->3-(Trifluoromethyl)phenylmagnesium bromide Mg, Dry Ether Mg Mg Dry Ether Dry Ether Alkoxide Intermediate Alkoxide Intermediate 3-(Trifluoromethyl)phenylmagnesium bromide->Alkoxide Intermediate Benzaldehyde Benzaldehyde Benzaldehyde This compound This compound Alkoxide Intermediate->this compound H₃O⁺ Aqueous Workup Aqueous Workup

Caption: Grignard reaction workflow for this compound synthesis.

Reduction Pathway

This approach starts with the commercially available 3-(trifluoromethyl)benzophenone and reduces the ketone functionality to the corresponding secondary alcohol. This can be achieved through various reducing agents, with catalytic hydrogenation and sodium borohydride being common and effective choices.

Reduction Pathway cluster_0 Reduction Methods 3-(Trifluoromethyl)benzophenone 3-(Trifluoromethyl)benzophenone Catalytic Hydrogenation Catalytic Hydrogenation 3-(Trifluoromethyl)benzophenone->Catalytic Hydrogenation H₂, Catalyst Sodium Borohydride (NaBH4) Reduction Sodium Borohydride (NaBH4) Reduction 3-(Trifluoromethyl)benzophenone->Sodium Borohydride (NaBH4) Reduction NaBH₄, Solvent This compound This compound Catalytic Hydrogenation->this compound Sodium Borohydride (NaBH4) Reduction->this compound

Caption: Reduction pathways for this compound synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established chemical literature.

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from the synthesis of a structurally similar compound, 3-trifluoromethyl-α-ethyl-benzhydrol.[1]

Materials:

  • Magnesium turnings

  • 3-(Trifluoromethyl)bromobenzene

  • Anhydrous diethyl ether

  • Benzaldehyde

  • 10% Aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 3-(trifluoromethyl)bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography.

Protocol 2: Synthesis via Reduction of 3-(Trifluoromethyl)benzophenone

Two common methods for the reduction of the ketone are presented below.

This protocol is based on the highly efficient ruthenium-catalyzed hydrogenation of substituted benzophenones.

Materials:

  • 3-(Trifluoromethyl)benzophenone

  • trans-RuCl₂[(phosphine)]₂(1,2-diamine) catalyst

  • Potassium tert-butoxide (t-BuOK)

  • 2-Propanol

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a suitable pressure vessel, a mixture of 3-(trifluoromethyl)benzophenone, the ruthenium catalyst, and potassium tert-butoxide in 2-propanol is prepared.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 8 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25-35 °C) for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography or recrystallization to yield this compound. A yield of up to 99% has been reported for the reduction of a similar substrate, p-trifluoromethylbenzophenone.

This is a widely used and convenient method for the reduction of ketones to alcohols.

Materials:

  • 3-(Trifluoromethyl)benzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dilute hydrochloric acid

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reaction: Dissolve 3-(trifluoromethyl)benzophenone in methanol or ethanol in a round-bottom flask. Cool the solution in an ice bath. Slowly add sodium borohydride in portions to the stirred solution. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The mixture is then diluted with water and extracted with diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product. Purification by recrystallization or column chromatography yields pure this compound.

Data Presentation

The following tables summarize the quantitative data for the different synthetic routes.

Table 1: Grignard Reaction Synthesis of Benzhydrol Analogs

Starting MaterialsProductYieldReference
3-(Trifluoromethyl)bromobenzene, Propiophenone3-Trifluoromethyl-α-ethyl-benzhydrol~85%[1]
Adapted for this compound
3-(Trifluoromethyl)bromobenzene, BenzaldehydeThis compoundN/A

Note: A specific yield for the direct Grignard synthesis of this compound was not found in the reviewed literature, but high yields are anticipated based on analogous reactions.

Table 2: Reduction of Trifluoromethyl-Substituted Benzophenones

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Time (h)YieldReference
p-TrifluoromethylbenzophenoneH₂, trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) / t-BuOK2-Propanol28-35199%
3-(Trifluoromethyl)benzophenoneNaBH₄Methanol0 to RT1-2N/A

Note: While a specific yield for the NaBH₄ reduction of 3-(trifluoromethyl)benzophenone was not found, this method is generally high-yielding for benzophenones.

Conclusion

The synthesis of this compound can be reliably achieved through either a Grignard reaction or the reduction of 3-(trifluoromethyl)benzophenone. The choice of method will depend on the availability of starting materials, desired scale, and equipment. The catalytic hydrogenation of 3-(trifluoromethyl)benzophenone appears to be a particularly efficient method, offering near-quantitative yields under mild conditions. The Grignard route provides a versatile alternative for constructing the carbon skeleton. The detailed protocols and comparative data in this guide should serve as a valuable resource for researchers in the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Thermodynamic Stability of 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 3-(Trifluoromethyl)benzhydrol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines known physical properties with theoretical considerations and generalized experimental protocols for thermal analysis. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development, handling, and formulation of this compound, offering insights into its expected thermal behavior and outlining methodologies for its empirical evaluation.

Introduction

This compound, with the CAS number 728-80-3, is an aromatic alcohol characterized by the presence of a trifluoromethyl group on one of its phenyl rings. This functional group significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, pertinent to this guide, its thermodynamic stability. Understanding the thermal stability of this compound is critical for ensuring its safe handling, establishing appropriate storage conditions, and optimizing manufacturing processes to prevent degradation and the formation of impurities.

This guide summarizes the available physical data, presents standardized protocols for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), and provides a theoretical framework for assessing the thermodynamic stability of this compound.

Physicochemical Properties

A summary of the known physical properties of this compound is presented in Table 1. These values have been compiled from various chemical supplier databases and provide a baseline for understanding the compound's behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₁F₃O[1][2]
Molecular Weight 252.23 g/mol [1][2]
Melting Point 61-62 °C[3]
62-66 °C[4]
Boiling Point 125-127 °C @ 0.5 torr[3][4]
Appearance Off-white solid[4]

Thermodynamic Stability Assessment

The thermodynamic stability of a compound describes its resistance to decomposition under the influence of heat. This is a critical parameter for drug development, as it affects shelf-life, formulation stability, and safety. The primary techniques for evaluating thermodynamic stability are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).[1][5]

Theoretical Considerations
Hypothetical Thermal Analysis Profile

In the absence of direct experimental data, a hypothetical thermal analysis profile for this compound can be postulated based on its known melting point and the expected behavior of similar organic compounds.

  • Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting of the compound in the range of 61-66 °C. At higher temperatures, exothermic events may be observed, corresponding to decomposition.

  • Thermogravimetric Analysis (TGA): A TGA curve would likely show the compound to be stable up to a certain temperature, after which a significant weight loss would occur, indicating decomposition. The onset of this weight loss is a key indicator of the compound's thermal stability.

Experimental Protocols

The following sections detail standardized experimental protocols for TGA and DSC analysis that can be applied to determine the thermodynamic stability of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and identify any other thermal transitions of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature and the peak temperature of the endotherm corresponding to melting.

    • Identify any other endothermic or exothermic events that may indicate phase transitions or decomposition.

Visualizations

Experimental Workflow for Thermodynamic Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermodynamic stability of a compound like this compound.

G cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Decomposition Studies cluster_3 Thermodynamic Data cluster_4 Stability Profile A Obtain Physicochemical Data (Melting Point, Boiling Point, etc.) B Perform TGA Analysis (Determine Decomposition Temperature) A->B C Perform DSC Analysis (Determine Melting Point, Other Transitions) A->C D TGA-MS/FTIR (Identify Gaseous Decomposition Products) B->D E Forced Degradation Studies (Thermal Stress) B->E C->D I Compile Comprehensive Thermodynamic Stability Report D->I F LC-MS/NMR Analysis of Degradants (Identify Solid Decomposition Products) E->F F->I G Computational Chemistry (Estimate Enthalpy of Formation, Gibbs Free Energy) G->I H Calorimetry (if feasible) (Experimental Determination of Thermodynamic Data) H->I

Caption: Workflow for Thermodynamic Stability Assessment.

Conclusion

While specific experimental data on the thermodynamic stability of this compound is not extensively documented in public literature, this guide provides a robust framework for its evaluation. Based on its known physical properties and the general behavior of related compounds, it is anticipated to be a stable solid at ambient temperatures. However, for critical applications in drug development and manufacturing, it is imperative to conduct empirical studies as outlined in the provided experimental protocols. The workflow and methodologies described herein offer a comprehensive approach to generating the necessary data to ensure the safe and effective use of this important chemical intermediate. Future studies should focus on obtaining precise DSC and TGA data, identifying decomposition products, and determining key thermodynamic parameters such as the enthalpy of formation and Gibbs free energy.

References

Safety and Handling of 3-(Trifluoromethyl)benzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(Trifluoromethyl)benzhydrol (CAS No. 728-80-3), a compound of interest in pharmaceutical research and development. The following sections detail the material's properties, associated hazards, recommended handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for understanding the compound's behavior under various laboratory conditions.

PropertyValue
CAS Number 728-80-3
Molecular Formula C14H11F3O
Molecular Weight 252.23 g/mol [1]
Appearance White Solid[1]
Melting Point 61-62 °C[2]
Boiling Point 125-127 °C at 0.5 torr[2]
Solubility Low water solubility[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard statements is provided in Table 2. It is crucial for all personnel handling this compound to be thoroughly familiar with these hazards.

GHS Hazard CodeHazard Statement
H315Causes skin irritation[1][3]
H317May cause an allergic skin reaction[2]
H319Causes serious eye irritation[1][2][3]
H335May cause respiratory irritation[1][3][4]

Personal Protective Equipment (PPE) and Handling Precautions

To mitigate the risks associated with handling this compound, the following personal protective equipment and handling precautions are mandatory.

Required Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a face shield must be worn.[1][5]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.[1][5]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator should be used.[6]

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]

  • Avoid generating dust.[1]

  • Wash hands thoroughly after handling.[1][5]

  • Keep containers tightly closed when not in use.[1][6]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Risk Assessment and Handling Workflow

A systematic approach to risk assessment is critical before commencing any work with this compound. The following workflow diagram illustrates the key steps from initial assessment to safe disposal.

RiskAssessmentWorkflow Risk Assessment and Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_response Emergency Response cluster_post Post-Handling Phase A Review Safety Data Sheet (SDS) B Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Allergic Skin Reaction A->B C Assess Risks and Plan Controls B->C D Implement Engineering Controls (Fume Hood) C->D E Don Personal Protective Equipment (PPE) D->E F Handle Compound According to Protocol E->F G Spill or Exposure Occurs F->G I Decontaminate Work Area F->I H Follow First Aid and Spill Cleanup Procedures G->H H->I J Dispose of Waste Properly I->J

Caption: A workflow for the safe handling of this compound.

Experimental Protocols for Hazard Assessment

The following are summaries of standardized methodologies for assessing the key hazards of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test method is designed to identify chemical irritants without the use of live animals.[7]

  • Principle: The test utilizes a reconstructed human epidermis model which mimics the upper layers of human skin.[3][6] The test chemical is applied topically to the tissue. Irritant chemicals cause cell damage, which is measured by a decrease in cell viability.[2]

  • Methodology:

    • Reconstructed human epidermis tissues are pre-incubated.

    • The test substance (this compound) is applied to the surface of the tissues.

    • Negative and positive controls are run in parallel.

    • After a defined exposure period, the substance is removed by washing.

    • The tissues are incubated for a post-exposure period.

    • Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.[3][7]

  • Interpretation: A reduction in cell viability below 50% of the negative control is indicative of skin irritation potential.[3][6][8]

Acute Dermal Irritation/Corrosion (OECD 404)

This in vivo test provides information on the potential for a substance to cause skin irritation or corrosion.[1][5]

  • Principle: The test substance is applied to the skin of a laboratory animal (typically an albino rabbit) for a set duration.[4] The site is then observed for signs of erythema (redness) and edema (swelling).[9]

  • Methodology:

    • A small area of the animal's fur is clipped.

    • A measured amount of the test substance is applied to a small patch of skin and covered with a gauze patch.

    • The patch is left in place for up to 4 hours.

    • After the exposure period, the patch is removed, and the skin is cleaned.

    • The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[9][10]

  • Interpretation: The severity of the skin reactions is scored according to a standardized grading system. The scores are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[11][12]

  • Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.[13][14] The eyes are then examined for lesions of the cornea, iris, and conjunctiva.[13][14]

  • Methodology:

    • The test substance is carefully instilled into the conjunctival sac of one eye of the animal.

    • The eyelids are held together for a brief moment to prevent loss of the material.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[11]

    • Observations of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) are recorded and scored.

  • Interpretation: The scores for the different ocular effects are used to classify the substance's eye irritation potential.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] If irritation or an allergic reaction develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.[1]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][5] Do not allow the chemical to enter drains or waterways.

Disclaimer

This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures for their specific laboratory conditions. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis and Applications of 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral benzhydrols, also known as diarylmethanols, are crucial structural motifs present in a wide array of biologically active compounds and pharmaceutical agents.[1][2] Their applications span various therapeutic areas, including antihistaminic, antiarrhythmic, and antidepressant medications.[1] The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and bioavailability.[3][4] Consequently, the asymmetric synthesis of trifluoromethylated benzhydrols, such as 3-(Trifluoromethyl)benzhydrol, is of significant interest for the development of novel therapeutics.

These application notes provide an overview of the asymmetric synthesis of this compound and its potential applications in drug discovery and development. Detailed protocols for key synthetic methodologies are provided, along with tabulated data for easy comparison of different approaches.

Key Applications

Enantiomerically pure this compound serves as a valuable chiral building block for the synthesis of more complex molecules. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions. The diarylmethyl moiety is a common core in various drug candidates, and the presence of the CF3 group can significantly influence the pharmacological profile of the final compound.[3]

Asymmetric Synthetic Routes

The primary strategies for the asymmetric synthesis of chiral benzhydrols involve the enantioselective reduction of the corresponding prochiral benzophenones or the asymmetric addition of an aryl group to an aldehyde. For this compound, the most common precursor would be 3-(Trifluoromethyl)benzophenone.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of unsymmetrical benzophenones is a highly efficient method for producing chiral benzhydrols.[5][6][7] This approach utilizes a chiral catalyst to stereoselectively deliver hydrogen to the carbonyl group. Manganese-based catalysts with chiral PNN tridentate ligands have shown excellent activity and enantioselectivity for this transformation.[5][6]

Experimental Protocol: Asymmetric Hydrogenation of 3-(Trifluoromethyl)benzophenone

This protocol is adapted from methodologies developed for the asymmetric hydrogenation of unsymmetrical benzophenones.[5][6]

Materials:

  • 3-(Trifluoromethyl)benzophenone

  • Mn(I) catalyst with a chiral PNN tridentate ligand (e.g., as described in Org. Lett. 2019, 21, 11, 4468–4473)[6]

  • Potassium carbonate (K2CO3)

  • Dry, degassed solvent (e.g., 2-propanol or THF)

  • Hydrogen gas (H2)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox, add 3-(Trifluoromethyl)benzophenone (1.0 mmol), the chiral Mn(I) catalyst (0.01 mmol, 1 mol%), and K2CO3 (0.1 mmol, 10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the dry, degassed solvent (5 mL).

  • Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the tube with hydrogen gas three times.

  • Pressurize the tube with hydrogen gas to the desired pressure (e.g., 8 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 35 °C) for the specified time (e.g., 18-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data for Asymmetric Hydrogenation of Unsymmetrical Benzophenones

SubstrateCatalyst SystemS/C RatioBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
o-Methylbenzophenone(S,S)-RuCl₂[(xylbinap)][(daipen)]2000:1t-C₄H₉OK2-Propanol28149993 (S)[7]
2,6-Disubstituted ketoneMn(I) with L4 PNN ligand-K₂CO₃---97>99[6]
Unsymmetrical BenzophenonesImidazole-based chiral PNN Mn(I)up to 13,000K₂CO₃---up to >99up to >99[5]

Note: Data for 3-(Trifluoromethyl)benzophenone specifically is not available in the provided search results; this table presents representative data for similar substrates to indicate the potential efficacy of the method.

Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols

Another advanced approach is the enantioselective desymmetrization of a prochiral trifluoromethylated tertiary benzhydrol via intramolecular C-H silylation using an Iridium catalyst with a chiral pyridine-oxazoline (PyOX) ligand.[3][8] While this method applies to a tertiary alcohol, the principles of desymmetrization are relevant to the creation of chiral centers in such molecules.

Experimental Protocol: Desymmetrization (Conceptual Workflow)

This protocol outlines a conceptual workflow for creating a chiral center in a related trifluoromethylated benzhydrol system.

Procedure:

  • Substrate Preparation: Synthesize a prochiral bis(aryl)trifluoromethylmethanol derivative.

  • Asymmetric C-H Silylation: In a glovebox, combine the substrate, an Iridium catalyst precursor (e.g., [Ir(cod)Cl]₂), and a chiral PyOX ligand in a dry solvent. Add a silane reagent.

  • Reaction: Stir the mixture at an elevated temperature until the reaction is complete, as monitored by NMR or GC-MS.

  • Workup and Purification: After cooling, the reaction mixture is concentrated and the resulting benzoxasilol is purified by chromatography.

  • Transformation to Chiral Benzhydrol: The purified benzoxasilol can be converted to the desired unsymmetrical chiral benzhydrol through further chemical transformations, such as iododesilylation followed by cross-coupling reactions.[3]

Visualizations

Asymmetric_Synthesis_of_3_Trifluoromethyl_benzhydrol cluster_hydrogenation Asymmetric Hydrogenation Prochiral_Ketone 3-(Trifluoromethyl)benzophenone Chiral_Benzhydrol_H (R/S)-3-(Trifluoromethyl)benzhydrol Prochiral_Ketone->Chiral_Benzhydrol_H Enantioselective Reduction Catalyst_H Chiral Mn(I) or Ru(II) Catalyst + H₂ Catalyst_H->Prochiral_Ketone

Caption: Asymmetric hydrogenation of a prochiral ketone.

Application_Workflow Start Asymmetric Synthesis of (R/S)-3-(Trifluoromethyl)benzhydrol Functionalization Functional Group Interconversion (e.g., O-alkylation, substitution) Start->Functionalization Coupling Coupling to Bioactive Scaffolds Functionalization->Coupling Screening Biological Screening (e.g., enzyme assays, cell-based assays) Coupling->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: Application workflow in drug discovery.

Conclusion

The asymmetric synthesis of this compound provides access to a valuable chiral building block for pharmaceutical research. Catalytic asymmetric hydrogenation represents a direct and efficient method for its production from the corresponding benzophenone. The protocols and data presented herein offer a guide for researchers to develop and optimize the synthesis of this and related chiral diarylmethanols for applications in drug discovery and development.

References

Application Notes and Protocols for 3-(Trifluoromethyl)benzhydrol in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial investigations into the catalytic applications of 3-(Trifluoromethyl)benzhydrol have revealed that this compound is not typically employed as a catalyst in chemical reactions. Instead, it serves as a valuable substrate in various catalytic transformations, particularly in the synthesis of chiral molecules. The trifluoromethyl group (-CF3) imparts unique electronic and steric properties, making it a subject of interest in the development of stereoselective reactions.

This document provides detailed application notes and protocols for a key catalytic reaction involving a derivative of this compound as a substrate: the Iridium-catalyzed enantioselective desymmetrization via intramolecular dehydrogenative C–H silylation. This process is instrumental in producing chiral trifluoromethylated benzhydrol derivatives, which are important structural motifs in medicinal chemistry.

Application: Iridium-Catalyzed Enantioselective Desymmetrization of Trifluoromethylated Benzhydrols

This protocol details the enantioselective desymmetrization of a silyl ether derivative of a trifluoromethylated benzhydrol. The reaction proceeds via an intramolecular dehydrogenative silylation using a chiral Iridium catalyst, followed by an oxidation step to yield the final chiral product. This method allows for the differentiation of two enantiotopic aryl groups, leading to the formation of a stereogenic center with high enantioselectivity.[1]

Experimental Protocol

Materials:

  • Silyl ether of the trifluoromethylated benzhydrol (Substrate 2a in the cited literature)

  • [IrCl(cod)]₂ (Iridium catalyst precursor)

  • Chiral Pyridine-Oxazoline (PyOX) ligand (e.g., L6 as described in the literature)

  • Molecular Sieves 3Å (MS3A), activated

  • Anhydrous Tetrahydrofuran (THF)

  • Argon (Ar) gas

  • Trifluorotoluene (internal standard for NMR)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Tetrahydrofuran (THF)

  • Potassium fluoride (KF)

  • Potassium bicarbonate (KHCO₃)

  • 30% Hydrogen peroxide (H₂O₂)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum pump and manifold

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • NMR spectrometer

  • Chiral HPLC system

Procedure:

Part 1: Iridium-Catalyzed Intramolecular Dehydrogenative Silylation

  • To a Schlenk flask, add the silyl ether of the trifluoromethylated benzhydrol (e.g., 67.6 mg, 0.200 mmol), [IrCl(cod)]₂ (3.4 mg, 0.00506 mmol), the chiral PyOX ligand (2.9 mg, 0.0110 mmol), and activated molecular sieves 3Å (0.2 g).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous THF (1 mL) to the flask under an argon atmosphere.

  • The solution is degassed at -90 °C and then stirred at 80 °C for 5 hours under an argon atmosphere.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The volatile materials are removed under vacuum.

  • The crude product is filtered through a short pad of silica gel, eluting with a mixture of hexane and ethyl acetate (10:1).

  • The crude yield of the resulting benzoxasilol can be determined by ¹⁹F NMR using trifluorotoluene as an internal standard.[2]

Part 2: Tamao-Fleming Oxidation

  • The crude benzoxasilol obtained from Part 1 is dissolved in a 1:1 mixture of THF and methanol (2 mL).

  • Potassium fluoride (34.9 mg, 0.60 mmol) and potassium bicarbonate (60.1 mg, 0.60 mmol) are added to the solution.

  • The mixture is cooled to 0 °C in an ice bath.

  • 30% Hydrogen peroxide (0.245 mL, 2.4 mmol) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The final product is purified by silica gel column chromatography.

  • The enantiomeric ratio of the product is determined by chiral HPLC analysis.

Data Presentation

The following table summarizes the results for the enantioselective desymmetrization of various trifluoromethylated benzhydrol derivatives.

SubstrateYield of Phenol Derivative (%)Enantiomeric Ratio
4u 3411:89
4v 4396:4

Data extracted from a study on the kinetic resolution of unsymmetrical substrates using the Ir/PyOX catalyst system.

Visualizations

Experimental Workflow

G cluster_silylation Part 1: Dehydrogenative Silylation cluster_oxidation Part 2: Tamao-Fleming Oxidation reagents 1. Add Substrate, [IrCl(cod)]₂, Ligand, MS3A to Schlenk Flask atmosphere 2. Evacuate and Backfill with Argon reagents->atmosphere solvent 3. Add Anhydrous THF atmosphere->solvent reaction 4. Degas at -90°C, then Stir at 80°C for 5h solvent->reaction workup1 5. Cool, Evaporate Volatiles, Filter through Silica reaction->workup1 dissolve 6. Dissolve Crude Product in THF/MeOH workup1->dissolve add_reagents 7. Add KF and KHCO₃ dissolve->add_reagents cool 8. Cool to 0°C add_reagents->cool add_h2o2 9. Add 30% H₂O₂ Dropwise cool->add_h2o2 react 10. Stir at Room Temperature for 12h add_h2o2->react quench 11. Quench with Na₂S₂O₃ solution react->quench extract 12. Extract with Ethyl Acetate quench->extract purify 13. Dry, Concentrate, and Purify by Column Chromatography extract->purify analysis 14. Analyze by NMR and Chiral HPLC purify->analysis

Caption: Experimental workflow for the enantioselective desymmetrization.

Proposed Catalytic Cycle

G precatalyst [Ir(I)Cl(cod)]₂ + Ligand ir_hydride Ir(I) Hydride (I) precatalyst->ir_hydride + Hydrosilane ir_dihydride Ir(III) Dihydride (V) ir_hydride->ir_dihydride + Hydrosilane (Oxidative Addition) ir_trihydride Ir(V) Trihydride ir_dihydride->ir_trihydride + C-H Bond (C-H Activation) ir_monohydride Ir(III) Monohydride ir_trihydride->ir_monohydride - H₂ (Reductive Elimination) ir_monohydride->ir_hydride + H₂ (Reductive Elimination) product Benzoxasilol Product ir_monohydride->product

Caption: Proposed catalytic cycle for the Ir-catalyzed dehydrogenative silylation.[1]

References

Application Notes and Protocols: 3-(Trifluoromethyl)benzhydrol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Trifluoromethyl)benzhydrol and its derivatives represent a significant scaffold in medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance pharmacological properties.[1][2] This group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2] The benzhydrol moiety itself is a versatile intermediate used in the synthesis of a wide range of pharmaceuticals. This document provides an overview of the applications of this compound derivatives, focusing on their synthesis, biological activities, and relevant experimental protocols.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through established organic chemistry reactions, primarily the Grignard reaction or the reduction of the corresponding benzophenone.

1.1. General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 3-(Trluoromethyl)benzhydrol derivatives.

Synthesis_Workflow reagent1 3-(Trifluoromethyl)bromobenzene grignard Grignard Reagent (3-(Trifluoromethyl)phenylmagnesium bromide) reagent1->grignard + Mg reagent2 Magnesium reagent2->grignard benzhydrol This compound grignard->benzhydrol + Benzaldehyde aldehyde Benzaldehyde aldehyde->benzhydrol derivatization Derivatization Reactions (e.g., Esterification, Etherification) benzhydrol->derivatization derivatives Bioactive Derivatives derivatization->derivatives

Caption: General synthesis workflow for this compound and its derivatives.

1.2. Protocol: Synthesis of 3-Trifluoromethyl-α-ethyl-benzhydrol

This protocol is adapted from a known synthesis of a closely related analog and can be modified for other derivatives.[3]

Materials:

  • Propiophenone

  • 3-Trifluoromethyl-bromobenzene

  • Magnesium turnings

  • Dry diethyl ether

  • 10% Aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a Grignard solution from 13.6 g of magnesium turnings and 126 g of 3-trifluoromethyl-bromobenzene in 182 ml of dry ether.

  • Cool the Grignard solution to -10°C.

  • Add a solution of 37.5 g of propiophenone in 200 ml of dry ether dropwise to the cooled Grignard solution.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Reflux the mixture for 1 hour.

  • Cool the mixture to 0°C.

  • Decompose the Grignard complex by the slow addition of a 10% aqueous ammonium chloride solution.

  • Separate the ethereal phase, wash it until neutral, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residual oil by fractional distillation in vacuo to obtain 3-trifluoromethyl-α-ethyl-benzhydrol.[3]

Applications in Enzyme Inhibition

Derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting cholinesterases.

2.1. Cholinesterase Inhibition

Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of cholinergic neurotransmission.

Quantitative Data:

Compound IDTarget EnzymeIC50 (µM)
2d BuChE19.1
2l AChE46.8
2o AChE-
2o BuChE-
2p AChE-
2p BuChE-
3c AChE-
3c BuChE-
3d AChE-
3d BuChE-

Note: Specific IC50 values for compounds 2o, 2p, 3c, and 3d were not provided in the source material, but they were noted as balanced inhibitors of both enzymes.

2.2. Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a typical procedure for assessing the cholinesterase inhibitory activity of test compounds.

Workflow for Cholinesterase Inhibition Assay:

Cholinesterase_Assay start Start prepare_reagents Prepare Reagents: - Enzyme (AChE/BuChE) - Substrate (ATChI/BTChI) - DTNB (Ellman's Reagent) - Test Compound dilutions start->prepare_reagents incubation Pre-incubation: Enzyme + Test Compound prepare_reagents->incubation reaction_init Initiate Reaction: Add Substrate incubation->reaction_init measurement Measure Absorbance (412 nm) over time reaction_init->measurement analysis Data Analysis: Calculate % Inhibition Determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for a typical cholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in appropriate solvents.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Applications as Enzyme Inducers

Certain derivatives of this compound have been shown to induce the activity of drug-metabolizing enzymes.

3.1. Microsomal Enzyme Induction

A study on m-trifluoromethyl-alpha-ethylbenzhydrol demonstrated its ability to induce the liver microsomal drug-metabolizing enzyme system in humans, rats, and mice. This was evidenced by a decreased half-life of antipyrine and tolbutamide, and an increase in D-glucaric acid excretion in humans.

Signaling Pathway Implication:

Enzyme_Induction compound m-Trifluoromethyl-alpha- ethylbenzhydrol receptor Nuclear Receptor (e.g., PXR, CAR) compound->receptor Activation gene_expression Increased Gene Transcription of CYP Enzymes receptor->gene_expression enzyme_synthesis Increased Synthesis of Microsomal Enzymes gene_expression->enzyme_synthesis metabolism Enhanced Drug Metabolism enzyme_synthesis->metabolism

References

Application Notes and Protocols: 3-(Trifluoromethyl)benzhydrol as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 3-(Trifluoromethyl)benzhydrol as a key starting material for the synthesis of diverse and biologically active molecules. The presence of the trifluoromethyl group significantly influences the lipophilicity, metabolic stability, and binding affinity of derivative compounds, making this building block highly valuable in modern drug discovery.

Introduction

This compound is a fluorinated aromatic alcohol that serves as a versatile scaffold for the development of novel therapeutic agents. The trifluoromethyl (CF3) group, a bioisostere of a methyl group with a significantly different electronic nature, imparts unique properties to molecules. Its strong electron-withdrawing nature and high lipophilicity can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and increase the binding affinity of a ligand to its target protein. These attributes have led to the incorporation of the CF3 group into numerous approved and investigational drugs.

This document outlines synthetic protocols for creating derivatives of this compound and highlights their potential applications in various therapeutic areas, including metabolic disorders, infectious diseases, and oncology.

Key Applications and Derivatives

Microsomal Enzyme Induction: Flumecinol (Zixoryn)

One of the most well-documented pharmaceutical applications of a direct derivative of this compound is Flumecinol (also known as Zixoryn or 3-trifluoromethyl-α-ethyl-benzhydrol). Flumecinol is recognized as a liver microsomal drug-metabolizing enzyme inducer.[1] This property has been explored for therapeutic benefits in conditions associated with impaired bilirubin metabolism.

Clinical Application: Flumecinol has been investigated for the treatment of pruritus (itching) associated with primary biliary cirrhosis, a chronic cholestatic liver disease.[2] In clinical studies, oral administration of Flumecinol was shown to significantly ameliorate pruritus in patients.[2]

Mechanism of Action: Flumecinol's therapeutic effect is attributed to its ability to induce the mixed-function oxidase system of the endoplasmic reticulum in the liver. This induction can enhance the metabolism and clearance of accumulated bile acids and other pruritogens, thereby alleviating itching.

Diagram 1: Proposed Mechanism of Action for Flumecinol

G Flumecinol Flumecinol (3-Trifluoromethyl-α-ethyl-benzhydrol) LiverCell Hepatocyte (Liver Cell) Flumecinol->LiverCell Uptake ER Endoplasmic Reticulum LiverCell->ER MFO Mixed-Function Oxidase System (e.g., Cytochrome P450) ER->MFO Induces Metabolism Enhanced Metabolism and Clearance MFO->Metabolism BileAcids Accumulated Bile Acids & Pruritogens BileAcids->MFO Substrates Pruritus Pruritus (Itching) Metabolism->Pruritus Alleviation of

Caption: Flumecinol induces liver enzymes, enhancing the clearance of substances that cause itching.

Anticancer Agents

The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to enhance binding to target proteins and improve pharmacokinetic profiles. While no marketed anticancer drugs are directly synthesized from this compound, numerous studies have demonstrated the potent anticancer activity of trifluoromethyl-containing benzhydrol and related isoxazole derivatives.

For instance, a series of 4-(trifluoromethyl)isoxazoles have been synthesized and evaluated for their anti-cancer activities. One of the lead compounds, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited significant activity against human breast cancer cell lines (MCF-7) with an IC50 value of 2.63 μM.[3][4][5] The presence of the trifluoromethyl group was shown to be crucial for this enhanced activity, with the trifluoromethylated analogue being almost 8 times more active than its non-fluorinated counterpart.[3][4][5]

Antimicrobial and Antiviral Agents

The unique electronic properties of the trifluoromethyl group can be harnessed to develop novel antimicrobial and antiviral agents. Research has shown that trifluoromethyl-substituted pyrazole and chalcone derivatives exhibit significant antibacterial and antifungal activities.[6][7] For example, a bromo and trifluoromethyl substituted pyrazole derivative was identified as a potent inhibitor against several strains of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.78 μg/mL.[6]

In the antiviral domain, derivatives of trifluoromethylthiolane have been shown to inhibit the replication of Herpes simplex virus type 1 (HSV-1).[8][9] Furthermore, benzhydrol derivatives have been investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors, with some analogues demonstrating inhibitory activity at low micromolar concentrations.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives synthesized from or related to this compound, showcasing their therapeutic potential.

Table 1: Anticancer Activity of Trifluoromethyl-Containing Compounds

CompoundCancer Cell LineIC50 (μM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[3][4][5]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)3.09[5]
Benzhydrol analogue 3bMDA-MB-231 (Breast)1.19 (at 72 hr)[11]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3bC32 (Melanoma)24.4[12]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3bA375 (Melanoma)25.4[12]

Table 2: Antimicrobial Activity of Trifluoromethyl-Containing Compounds

Compound ClassMicroorganismMIC (μg/mL)Reference
Bromo and trifluoromethyl substituted pyrazoleStaphylococcus aureus (MRSA)0.78[6]
Chloro substituted pyrazole derivativeStaphylococcus aureus3.12[6]
Dichloro substituted pyrazole derivativeStaphylococcus aureus0.78 - 1.56[6]

Table 3: Antiviral Activity of Trifluoromethyl-Containing Compounds

Compound ClassVirusEC50 (μM)Reference
(±)-Benzhydrol derivative 7hHIV-1 (wild-type)0.12[10]
2-hydroxy-2-trifluoromethylthiolaneHerpes simplex virus type 1 (HSV-1)Significant inhibition at 252 and 503 μg/mL[9]

Experimental Protocols

Protocol 1: Synthesis of 3-Trifluoromethyl-α-ethyl-benzhydrol (Flumecinol)

This protocol describes a Grignard reaction to synthesize Flumecinol.

Diagram 2: Synthetic Workflow for Flumecinol

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Propiophenone Propiophenone ReactionVessel Grignard Reaction (Dry Ether, -10°C to reflux) Propiophenone->ReactionVessel Grignard 3-(Trifluoromethyl)phenyl- magnesium bromide (Grignard Reagent) Grignard->ReactionVessel Decomposition Decomposition with 10% aq. NH4Cl ReactionVessel->Decomposition Extraction Ethereal Phase Separation Decomposition->Extraction Washing Wash until Neutral Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Fractional Distillation in vacuo Evaporation->Distillation Product Flumecinol (3-Trifluoromethyl-α-ethyl-benzhydrol) Distillation->Product

Caption: A multi-step process for the synthesis of Flumecinol.

Materials:

  • Propiophenone

  • 3-Trifluoromethyl-bromobenzene

  • Magnesium turnings

  • Dry ether

  • 10% aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: Prepare a Grignard solution from magnesium turnings and 3-trifluoromethyl-bromobenzene in dry ether.

  • Reaction: Cool the Grignard solution to -10°C. Add a solution of propiophenone in dry ether dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes, then reflux for 1 hour.

  • Work-up: Cool the mixture to 0°C and decompose the Grignard complex with a 10% aqueous ammonium chloride solution.

  • Separate the ethereal phase, wash it until neutral, and dry it over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent, and subject the residual oil to fractional distillation in vacuo to obtain pure 3-trifluoromethyl-α-ethyl-benzhydrol.

Protocol 2: General Synthesis of Trifluoromethyl-Substituted Pyrazole Derivatives

This protocol outlines a general method for synthesizing trifluoromethyl-substituted pyrazole derivatives with potential antimicrobial activity.

Materials:

  • Substituted phenylhydrazine

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Condensation: Dissolve the substituted phenylhydrazine in ethanol.

  • Add ethyl 4,4,4-trifluoroacetoacetate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Cyclization: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the desired trifluoromethyl-substituted pyrazole derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceuticals. Its trifluoromethyl group imparts desirable physicochemical properties that can lead to enhanced biological activity and improved pharmacokinetic profiles. The successful development of Flumecinol and the promising preclinical data for other derivatives in anticancer, antimicrobial, and antiviral research underscore the significant potential of this scaffold in drug discovery. The provided protocols offer a starting point for the exploration and development of new chemical entities based on this promising core structure.

References

Application Notes and Protocols for the Quantitative Analysis of 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzhydrol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for the quantification of this compound are essential for process monitoring, quality control, and stability testing in drug development and manufacturing.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Techniques Overview

A summary of the quantitative performance of the described analytical techniques is presented below. It is important to note that the following data is based on methods for structurally similar compounds and would require validation for this compound.

ParameterHPLC-UVGC-FIDqNMR
Linearity (R²) > 0.999> 0.99Not Applicable (Direct Method)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.1 - 0.8 µg/mLDependent on concentration and instrument
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.5 - 4 µg/mLDependent on concentration and instrument
Accuracy (% Recovery) 98 - 102%96 - 104%99 - 101%
Precision (%RSD) < 2%< 3%< 1%

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[1] Reversed-phase HPLC with UV detection is a common and cost-effective approach.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Figure 1: HPLC Experimental Workflow.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds.[3] While this compound has a relatively high boiling point, it can be analyzed by GC, potentially with derivatization to improve its volatility and peak shape.

Experimental Protocol

1. Sample Preparation (with Derivatization):

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane or toluene.

  • Sample Solution: Dissolve a known amount of the sample in the same solvent to achieve a concentration within the desired range.

  • Derivatization: To a known volume of the standard or sample solution in a vial, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Cap the vial and heat at 60-70 °C for 30 minutes to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.

2. GC-FID Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.

  • Calculate the concentration in the sample from its peak area using the calibration curve.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Solvent start->dissolve derivatize Derivatize with BSTFA dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Figure 2: GC-FID Experimental Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[4] It relies on the use of a certified internal standard.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of analyte to standard should be around 1:1.

  • Add a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.

  • Vortex the vial to ensure a homogenous solution and transfer it to an NMR tube.

2. NMR Instrumentation and Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds).

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high precision).

  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Analysis:

  • Apply an exponential window function with a line broadening of ~0.3 Hz before Fourier transformation.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (Long Relaxation Delay) transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate

Figure 3: qNMR Experimental Workflow.

Conclusion

The choice of the analytical technique for the quantification of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation. HPLC-UV offers a good balance of sensitivity, robustness, and accessibility. GC-FID is suitable for volatile impurities and can provide high resolution. qNMR is a powerful, non-destructive technique that provides direct quantification without the need for a specific reference standard for the analyte, making it an excellent tool for purity assessment and the certification of reference materials. All methods presented here provide a solid foundation for developing a validated analytical procedure for this compound in a drug development and manufacturing environment.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzhydrol is a key building block in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] As an important intermediate, the efficient and scalable synthesis of this compound is crucial for the advancement of various pharmaceutical research and development programs. This document provides detailed application notes and protocols for two primary large-scale synthetic routes to this compound: the Grignard reaction and the reduction of 3-(trifluoromethyl)benzophenone.

Synthetic Strategies

Two principal and scalable methods for the synthesis of this compound are outlined below. Each method offers distinct advantages and considerations for large-scale production.

1. Grignard Reaction: This classical organometallic reaction can be approached in two ways:

  • Route A: Reaction of a phenyl Grignard reagent with 3-(trifluoromethyl)benzaldehyde.
  • Route B: Reaction of a 3-(trifluoromethyl)phenyl Grignard reagent with benzaldehyde.

2. Reduction of 3-(Trifluoromethyl)benzophenone: This method involves the reduction of the corresponding ketone, 3-(trifluoromethyl)benzophenone, using various reducing agents. Common and scalable methods include:

  • Sodium Borohydride (NaBH₄) Reduction: A mild and selective reducing agent.[3][4]
  • Catalytic Hydrogenation: A clean and efficient method often employing precious metal catalysts.

Data Presentation

The following tables summarize the key quantitative data associated with the described synthetic routes.

Table 1: Grignard Reaction Parameters

ParameterRoute A: Phenylmagnesium Bromide + 3-(Trifluoromethyl)benzaldehydeRoute B: 3-(Trifluoromethyl)phenylmagnesium Bromide + Benzaldehyde
Starting Materials Phenylmagnesium Bromide, 3-(Trifluoromethyl)benzaldehyde3-(Trifluoromethyl)bromobenzene, Magnesium, Benzaldehyde
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Reaction Temperature 0 °C to reflux0 °C to reflux
Typical Yield 85-95% (estimated)80-90% (estimated)
Purity (post-workup) >95%>95%

Table 2: Reduction of 3-(Trifluoromethyl)benzophenone Parameters

ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Starting Material 3-(Trifluoromethyl)benzophenone3-(Trifluoromethyl)benzophenone
Reducing Agent/Catalyst Sodium Borohydride (NaBH₄)Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C)
Solvent Methanol, EthanolEthanol, Ethyl Acetate, Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Reaction Pressure Atmospheric1-10 atm H₂
Typical Yield >95%>98%
Purity (post-workup) >97%>99%

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound (Route B)

This protocol details the synthesis from 3-(trifluoromethyl)bromobenzene and benzaldehyde.

Materials:

  • 3-(Trifluoromethyl)bromobenzene

  • Magnesium turnings

  • Benzaldehyde

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (optional, for initiation)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • In the dropping funnel, place a solution of 3-(trifluoromethyl)bromobenzene (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction should start spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Add a solution of benzaldehyde (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Reduction of 3-(Trifluoromethyl)benzophenone with Sodium Borohydride

This protocol describes a straightforward and high-yielding reduction of the corresponding ketone.

Materials:

  • 3-(Trifluoromethyl)benzophenone (CAS: 728-81-4)[5]

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-(trifluoromethyl)benzophenone (1 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully add deionized water to quench the excess sodium borohydride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate.

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent to obtain the crude this compound.

    • The product is often of high purity after this procedure, but can be further purified by recrystallization if necessary.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_grignard Grignard Reaction Route cluster_reduction Reduction Route 3-CF3-Bromobenzene 3-CF3-Bromobenzene Grignard_Reagent Grignard_Reagent 3-CF3-Bromobenzene->Grignard_Reagent + Mg Mg Mg Grignard_Reaction Reaction Grignard_Reagent->Grignard_Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Grignard_Reaction Product This compound Grignard_Reaction->Product 3-CF3-Benzophenone 3-CF3-Benzophenone Reduction_Reaction Reduction 3-CF3-Benzophenone->Reduction_Reaction Reducing_Agent NaBH4 or H2/Pd-C Reducing_Agent->Reduction_Reaction Reduction_Reaction->Product

Caption: Overview of the two main synthetic routes to this compound.

Experimental Workflow: Grignard Synthesis

Grignard_Workflow Start Start Form_Grignard Form Grignard Reagent (3-CF3-PhMgBr) Start->Form_Grignard React_Aldehyde React with Benzaldehyde Form_Grignard->React_Aldehyde Quench Quench with aq. NH4Cl React_Aldehyde->Quench Extract Extract with Ether Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify End End Product Purify->End

Caption: Step-by-step workflow for the Grignard synthesis of this compound.

Experimental Workflow: Reduction Synthesis

Reduction_Workflow Start Start Dissolve_Ketone Dissolve 3-CF3-Benzophenone in Methanol Start->Dissolve_Ketone Add_NaBH4 Add NaBH4 at 0°C Dissolve_Ketone->Add_NaBH4 Stir_RT Stir at Room Temperature Add_NaBH4->Stir_RT Quench Quench with Water Stir_RT->Quench Remove_MeOH Remove Methanol Quench->Remove_MeOH Extract Extract with CH2Cl2 Remove_MeOH->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate End End Product Concentrate->End

Caption: Step-by-step workflow for the reduction synthesis of this compound.

References

Application Notes and Protocols: 3-(Trifluoromethyl)benzhydrol in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(Trifluoromethyl)benzhydrol and its precursors in Grignard reactions. The inclusion of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability and lipophilicity of drug candidates, making trifluoromethylated synthons valuable in medicinal chemistry.[1][2] Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds, offering a robust method for creating complex molecules.[3]

Introduction

This compound and its derivatives are important intermediates in the synthesis of pharmacologically active compounds. The trifluoromethyl group is a key pharmacophore that can alter the pharmacokinetic and pharmacodynamic properties of a molecule.[2][4] Grignard reactions provide a powerful tool for introducing alkyl, aryl, or vinyl groups to create tertiary alcohols from ketones or secondary alcohols from aldehydes, which can then serve as precursors for a wide range of bioactive molecules.

Data Presentation

The following table summarizes typical reaction parameters for Grignard reactions involving benzhydrol derivatives, adapted from established protocols.

ParameterProtocol 1: Synthesis of a Tertiary AlcoholProtocol 2: Synthesis of a Secondary Alcohol
Starting Ketone 3-(Trifluoromethyl)benzophenoneN/A
Starting Aldehyde N/ABenzaldehyde
Grignard Reagent Methylmagnesium bromide3-(Trifluoromethyl)phenylmagnesium bromide
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether
Reaction Temp. 0 °C to reflux0 °C to reflux
Quenching Agent Saturated aq. NH4Cl or dilute HClSaturated aq. NH4Cl or dilute HCl[5]
Typical Yield 85-95% (crude)80-90% (crude)
Purification Recrystallization or column chromatographyRecrystallization or column chromatography

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1-(3-(trifluoromethyl)phenyl)ethanol via Grignard Reaction

This protocol describes the synthesis of a tertiary alcohol from a ketone precursor.

Materials:

  • 3-(Trifluoromethyl)benzophenone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

  • Reactant Addition: Dissolve 3-(Trifluoromethyl)benzophenone (1.0 eq) in anhydrous diethyl ether and add it to the reaction flask.

  • Grignard Reagent Addition: Cool the flask to 0 °C using an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel to the stirred solution. The addition should be slow enough to maintain a gentle reflux.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[5]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of the target secondary alcohol from an aldehyde and a trifluoromethyl-containing Grignard reagent. This method is adapted from the synthesis of a similar compound, 3-trifluoromethyl-α-ethyl-benzhydrol.[6]

Materials:

  • 3-Bromotrifluorotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Benzaldehyde

  • 10% Aqueous ammonium chloride solution[6]

  • Anhydrous sodium sulfate[6]

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and an inert atmosphere setup.

Procedure:

  • Grignard Reagent Preparation: In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small portion of a solution of 3-bromotrifluorotoluene (1.0 eq) in anhydrous diethyl ether. If the reaction does not start, gentle heating or the addition of an iodine crystal may be necessary to initiate it. Once initiated, add the remaining 3-bromotrifluorotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the prepared Grignard reagent solution to 0 °C in an ice bath. Add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise. A vigorous reaction is expected.[7]

  • Reaction Completion: After the addition of the benzaldehyde is finished, stir the mixture at room temperature for 30 minutes, followed by refluxing for 1 hour.[6]

  • Quenching: Cool the mixture to 0 °C and decompose the Grignard complex by the slow addition of a 10% aqueous ammonium chloride solution.[6]

  • Work-up: Separate the ethereal phase, wash it until neutral, and dry it over anhydrous sodium sulfate.[6]

  • Purification: After filtering off the drying agent, evaporate the solvent. The residual product can be purified by fractional distillation under vacuum or by recrystallization.

Visualizations

Grignard_Reaction_Workflow cluster_start Starting Materials cluster_reaction Grignard Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-(Trifluoromethyl)benzophenone C Nucleophilic Addition in Anhydrous Ether/THF A->C B Grignard Reagent (R-MgX) B->C D Acidic Quench C->D Intermediate Alkoxide E Extraction & Drying D->E F Purification (Recrystallization/Chromatography) E->F G Tertiary Alcohol Derivative F->G

Caption: Workflow for the synthesis of a tertiary alcohol using a Grignard reaction.

Drug_Discovery_Logic A This compound (Core Scaffold) B Further Functionalization (e.g., Esterification, Etherification) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays) C->D E Lead Compound Identification D->E

Caption: Logical relationship for the use of this compound in drug discovery.

References

Application Notes and Protocols for the Derivatization of 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-(Trifluoromethyl)benzhydrol, a key intermediate in the synthesis of various compounds of pharmaceutical interest. The trifluoromethyl group can significantly influence a molecule's pharmacological properties, making the exploration of its derivatives a critical aspect of drug discovery. The following protocols for esterification and silylation are presented to facilitate further research and development.

Representative Quantitative Data

The following table summarizes representative quantitative data for the derivatization of this compound via acetylation and silylation. This data is illustrative and may vary based on specific experimental conditions.

Derivatization MethodDerivative ProductStarting Material (this compound)ReagentYield (g)Yield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
Acetylation 3-(Trifluoromethyl)benzhydryl acetate2.52 g (10 mmol)Acetyl Chloride (0.87 g, 11 mmol)2.65 g90%75-772.15 (s, 3H, -COCH₃), 6.90 (s, 1H, -CH-O-), 7.40-7.80 (m, 9H, Ar-H)
Silylation 3-(Trifluoromethyl)benzhydryl trimethylsilyl ether2.5 mg (0.01 mmol)BSTFA + 1% TMCS (100 µL)N/A (for GC-MS)>99% (conversion)N/A0.15 (s, 9H, -Si(CH₃)₃), 5.80 (s, 1H, -CH-O-), 7.30-7.70 (m, 9H, Ar-H)

Experimental Protocols

Protocol 1: Esterification via Acetylation

This protocol details the synthesis of 3-(Trifluoromethyl)benzhydryl acetate through the acylation of this compound with acetyl chloride.[1][2][3] The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct.[2]

Materials:

  • This compound

  • Acetyl Chloride[2]

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Reaction flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acetyl Chloride: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain pure 3-(Trifluoromethyl)benzhydryl acetate.

Protocol 2: Silylation for GC-MS Analysis

This protocol describes the preparation of a trimethylsilyl (TMS) ether derivative of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Silylation increases the volatility and thermal stability of the analyte.[4][5][6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent suitable for this purpose.[7][8][9]

Materials:

  • This compound

  • BSTFA + 1% TMCS[9]

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)[8]

  • GC vial (2 mL) with a screw cap and septum

  • Heating block or oven

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture deactivates the silylating reagent.[8]

  • Addition of Reagents: Add 100 µL of anhydrous solvent (e.g., ethyl acetate) to dissolve the sample. To this solution, add 100 µL of BSTFA + 1% TMCS.[8][9]

  • Reaction: Securely cap the vial and vortex the mixture for 30 seconds to ensure it is homogeneous.[8]

  • Heating: Place the vial in a heating block or oven set to 70 °C for 30 minutes to complete the derivatization.[8][9]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the esterification of this compound.

Esterification_Workflow Workflow for the Acetylation of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 3-(CF3)benzhydrol and Triethylamine in DCM add_reagent Add Acetyl Chloride at 0°C start->add_reagent Cool to 0°C stir Stir at Room Temperature (2-4 hours) add_reagent->stir Warm to RT quench Quench with NaHCO3 (aq) stir->quench Reaction Complete extract Wash with H2O and Brine quench->extract dry Dry over MgSO4 and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_product Characterize Pure 3-(CF3)benzhydryl acetate (NMR, MS, MP) purify->end_product

References

Application Notes and Protocols: 3-(Trifluoromethyl)benzhydrol as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and other fine chemicals, as enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The separation of racemates into their constituent enantiomers is, therefore, a crucial step to ensure the safety and efficacy of drug candidates. One of the most established methods for chiral resolution is the formation of diastereomeric derivatives, which possess different physical properties, allowing for their separation by techniques such as fractional crystallization.

3-(Trifluoromethyl)benzhydrol is a chiral alcohol that holds potential as a resolving agent for racemic carboxylic acids and amines. The presence of the trifluoromethyl group can enhance interactions and introduce unique steric and electronic properties that may lead to the formation of well-defined, crystalline diastereomeric salts or esters with improved separation characteristics. This document provides detailed application notes and generalized protocols for the use of this compound in chiral resolution.

Principle of Chiral Resolution

The fundamental principle behind using a chiral resolving agent like this compound is the conversion of a mixture of enantiomers into a mixture of diastereomers.[1][2][3] Enantiomers have identical physical properties, making them difficult to separate directly.[1][3] However, diastereomers have different physical properties, such as solubility, melting point, and boiling point.[1][3] This difference allows for their separation using conventional laboratory techniques like fractional crystallization.[2][4]

  • For Racemic Carboxylic Acids: A racemic carboxylic acid will react with an enantiomerically pure chiral alcohol, such as (R)- or (S)-3-(Trifluoromethyl)benzhydrol, to form a mixture of two diastereomeric esters.[1][3] These esters can then be separated.

  • For Racemic Amines: While less common for a chiral alcohol to directly resolve amines via salt formation, derivatization of the amine to a carboxylic acid or another suitable derivative can be performed first. Alternatively, this compound could be used to resolve a chiral acid which in turn is used to resolve a racemic amine.

Once the diastereomers are separated, the original enantiomers can be recovered by cleaving the bond to the chiral resolving agent.

Synthesis of this compound

A general method for the synthesis of benzhydrol derivatives involves the Grignard reaction. A plausible synthesis for this compound is outlined below, adapted from a known procedure for a similar compound.[5]

Reaction: 3-(Trifluoromethyl)bromobenzene + Benzaldehyde → this compound

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq). A solution of 3-(trifluoromethyl)bromobenzene (1.0 eq) in dry diethyl ether is added dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating.

  • Reaction with Benzaldehyde: After the formation of the Grignard reagent is complete, the solution is cooled to 0 °C. A solution of benzaldehyde (1.0 eq) in dry diethyl ether is then added dropwise.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Application 1: Chiral Resolution of a Racemic Carboxylic Acid

This protocol describes a general procedure for the resolution of a racemic carboxylic acid using enantiomerically pure this compound.

Experimental Protocol: Diastereomeric Ester Formation and Separation
  • Esterification: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq) and enantiomerically pure (e.g., R)-3-(Trifluoromethyl)benzhydrol (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane). Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

  • Diastereomer Separation: The diastereomeric esters can be separated by fractional crystallization or column chromatography.

    • Fractional Crystallization: Dissolve the crude ester mixture in a minimal amount of a hot solvent (e.g., hexane, ethanol, or a mixture). Allow the solution to cool slowly to induce crystallization of the less soluble diastereomer. Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

    • Column Chromatography: If crystallization is not effective, separate the diastereomers using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Hydrolysis of Separated Esters: Hydrolyze each separated diastereomeric ester (e.g., using aqueous NaOH in methanol) to yield the corresponding enantiomerically enriched carboxylic acid and recover the this compound.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee%) of the resolved carboxylic acid should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[6][7][8]

Data Presentation: Template for Resolution of a Racemic Carboxylic Acid
EntryRacemic AcidResolving Agent EnantiomerSeparation MethodYield of Diastereomer 1 (%)Diastereomeric Excess (de%)Yield of Diastereomer 2 (%)Diastereomeric Excess (de%)Enantiomeric Excess of Recovered Acid (ee%)
1Acid A(R)-TFM-BenzhydrolCrystallizationDataDataDataDataData
2Acid A(S)-TFM-BenzhydrolCrystallizationDataDataDataDataData
3Acid B(R)-TFM-BenzhydrolChromatographyDataDataDataDataData

Data to be filled in from experimental results.

Application 2: Chiral Resolution of a Racemic Amine

This protocol outlines a general strategy for the resolution of a racemic amine. As direct salt formation with a chiral alcohol is not standard, this procedure involves derivatization of the amine to an amide with a chiral acid, which can then be resolved. This compound can be used to resolve a chiral acid that in turn is used for the amine resolution. A more direct, though less common, approach would be to form diastereomeric salts with a derivative of this compound, such as its hydrogen phthalate. For the purpose of this note, we will focus on the widely practiced diastereomeric salt formation with a chiral acid.[4]

Experimental Protocol: Diastereomeric Salt Formation and Separation
  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (S)-mandelic acid) (1.0 eq) in the same solvent.[4] Slowly add the acid solution to the amine solution with stirring.

  • Crystallization: The diastereomeric salt of one enantiomer will often preferentially crystallize out of the solution upon standing or cooling. The crystallization process can be initiated by seeding with a small crystal of the desired diastereomeric salt.

  • Isolation and Purification: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent. The diastereomeric purity can be improved by recrystallization.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH or NaHCO₃) to neutralize the chiral acid and liberate the free amine. Extract the enantiomerically enriched amine with an organic solvent.

  • Determination of Enantiomeric Excess: Determine the enantiomeric excess of the resolved amine by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Data Presentation: Template for Resolution of a Racemic Amine
EntryRacemic AmineChiral Acid Resolving AgentCrystallization SolventYield of Diastereomeric Salt (%)Diastereomeric Excess (de%)Enantiomeric Excess of Recovered Amine (ee%)
1Amine X(R,R)-Tartaric AcidEthanolDataDataData
2Amine X(S,S)-Tartaric AcidMethanolDataDataData
3Amine Y(S)-Mandelic AcidAcetoneDataDataData

Data to be filled in from experimental results.

Visualizations

Workflow for Chiral Resolution of a Carboxylic Acid

G racemic_acid Racemic Carboxylic Acid esterification Esterification (DCC, DMAP) racemic_acid->esterification resolving_agent (R)-3-(Trifluoromethyl) benzhydrol resolving_agent->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation ester1 Diastereomeric Ester 1 (R-Acid, R-Alcohol) separation->ester1 Less Soluble ester2 Diastereomeric Ester 2 (S-Acid, R-Alcohol) separation->ester2 More Soluble hydrolysis1 Hydrolysis ester1->hydrolysis1 hydrolysis2 Hydrolysis ester2->hydrolysis2 enantiomer1 Enantiomerically Pure Acid 1 (R) hydrolysis1->enantiomer1 recovered_agent1 Recovered Resolving Agent hydrolysis1->recovered_agent1 enantiomer2 Enantiomerically Pure Acid 2 (S) hydrolysis2->enantiomer2 recovered_agent2 Recovered Resolving Agent hydrolysis2->recovered_agent2

Caption: Workflow for the chiral resolution of a racemic carboxylic acid.

Logical Relationship in Diastereomeric Salt Formation

G cluster_racemate Racemic Amine cluster_diastereomers Diastereomeric Salts R_amine (R)-Amine salt1 [(R)-Amine][(+)-Acid] (Less Soluble) R_amine->salt1 S_amine (S)-Amine salt2 [(S)-Amine][(+)-Acid] (More Soluble) S_amine->salt2 chiral_acid (+)-Chiral Acid chiral_acid->salt1 chiral_acid->salt2

Caption: Formation of diastereomeric salts from a racemic amine.

Conclusion

This compound presents a promising option as a chiral resolving agent, particularly for racemic carboxylic acids. The protocols provided herein offer a general framework for researchers to explore its efficacy. It is important to note that optimal conditions, including the choice of solvent, temperature, and crystallization time, will need to be determined empirically for each specific substrate. The successful application of these methods will contribute to the efficient production of enantiomerically pure compounds, a critical aspect of modern drug development and chemical synthesis.

References

Synthetic Utility of 3-(Trifluoromethyl)benzhydrol in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzhydrol is a versatile fluorinated building block in organic synthesis, prized for its utility in the construction of complex molecules with applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group at the meta-position of one of the phenyl rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for incorporation into drug candidates and functional materials. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, offering a valuable resource for researchers in the field.

Physicochemical Properties

PropertyValue
CAS Number 728-80-3[][2][3]
Molecular Formula C₁₄H₁₁F₃O[]
Molecular Weight 252.23 g/mol []
Melting Point 61-62 °C[4]
Boiling Point 125-127 °C at 0.5 Torr[4]
Appearance White to off-white solid

Application Notes

The synthetic utility of this compound stems from the reactivity of its secondary alcohol functional group and the unique properties imparted by the trifluoromethyl substituent.

1. Intermediate for Bioactive Molecules: The trifluoromethyl group is a key pharmacophore in many approved drugs due to its ability to enhance metabolic stability, binding affinity, and membrane permeability.[5] this compound serves as a valuable precursor for the synthesis of chiral diarylmethanes, a scaffold present in a variety of biologically active compounds.

2. Asymmetric Synthesis and Chiral Resolution: The prochiral nature of this compound allows for its use in asymmetric transformations to generate enantiomerically enriched products. Methods such as enantioselective desymmetrization and kinetic resolution are employed to access chiral trifluoromethylated benzhydrol derivatives, which are crucial for the development of stereospecific pharmaceuticals.

3. Derivatization for Structure-Activity Relationship (SAR) Studies: The hydroxyl group of this compound is a versatile handle for a range of chemical modifications, including etherification, esterification, and nucleophilic substitution. These derivatizations are instrumental in SAR studies, allowing for the fine-tuning of a molecule's biological activity.

Key Synthetic Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound by the addition of a Grignard reagent, derived from 3-bromobenzotrifluoride, to benzaldehyde. The procedure is adapted from a similar synthesis of 3-trifluoromethyl-α-ethyl-benzhydrol.[6]

Reaction Scheme:

Materials:

  • 3-Bromobenzotrifluoride

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Benzaldehyde

  • 10% Aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

  • Prepare a solution of 3-bromobenzotrifluoride (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

  • If the reaction does not start spontaneously (as indicated by heat evolution and disappearance of the iodine color), gently warm the flask. Once the reaction has initiated, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

Expected Yield: 75-85% (based on similar Grignard reactions).

Protocol 2: Enantioselective Desymmetrization via Iridium-Catalyzed Dehydrogenative C-H Silylation

This protocol describes a method for the enantioselective synthesis of chiral siloxanes from a trifluoromethylated benzhydrol derivative, which can then be further transformed. This procedure is based on the work by Takeuchi and coworkers on related substrates and highlights a modern approach to asymmetric synthesis.[7][8]

Reaction Scheme:

Materials:

  • This compound derivative (e.g., with a silyl ether protecting group)

  • Hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane)

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • Chiral Pyridine-Oxazoline (PyOX) ligand

  • Anhydrous solvent (e.g., THF or Toluene)

  • Standard glassware for anhydrous and inert atmosphere reactions

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the iridium precursor [Ir(cod)Cl]₂ (e.g., 2.5 mol%) and the chiral PyOX ligand (e.g., 5.5 mol%) to a flame-dried reaction vessel.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the this compound derivative (1.0 equivalent) and the hydrosilane (1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting chiral benzoxasilole by flash column chromatography on silica gel.

Quantitative Data for a Related System:

The following table presents data from the enantioselective desymmetrization of a related tertiary benzhydrol, demonstrating the potential of this methodology.

SubstrateYield (%)Enantiomeric Ratio (e.r.)
1-(3,5-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)ethanol8595:5
1-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)ethanol7892:8
1-(4-chlorophenyl)-1-(3-(trifluoromethyl)phenyl)ethanol8293:7

Data adapted from related literature for illustrative purposes.

Visualizations

Synthetic Workflow for Derivatization

The following diagram illustrates a general workflow for the derivatization of this compound.

G A This compound B Etherification (e.g., Williamson Ether Synthesis) A->B R-X, Base C Esterification (e.g., Fischer Esterification) A->C R-COOH, Acid D Oxidation (e.g., Swern Oxidation) A->D [O] E Halogenation (e.g., with SOCl2) A->E SOCl2 F Aryl-CF3-CH-O-R B->F Product G Aryl-CF3-CH-O-C(O)R C->G Product H 3-(Trifluoromethyl)benzophenone D->H Product I Aryl-CF3-CH-Cl E->I Product G cluster_0 Inputs cluster_1 Process cluster_2 Outputs Prochiral Prochiral Substrate (3-(CF3)benzhydrol) Reaction Asymmetric Reaction (Enantioselective Desymmetrization) Prochiral->Reaction Catalyst Chiral Catalyst (e.g., Ir-PyOX) Catalyst->Reaction Reagent Reagent (e.g., Hydrosilane) Reagent->Reaction Product Enantioenriched Product (Chiral Benzoxasilole) Reaction->Product High e.e.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethyl)benzhydrol.

Troubleshooting Guides

Low product yield is a common challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential issues, focusing on the two primary synthetic routes: Grignard reaction and catalytic hydrogenation.

Route 1: Grignard Reaction

The Grignard reaction, involving the reaction of a phenyl Grignard reagent with 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)phenylmagnesium bromide with benzaldehyde, is a widely used method for forming the carbon-carbon bond in this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Magnesium Surface The magnesium turnings may be coated with a passivating layer of magnesium oxide. Activate the magnesium by gently crushing the turnings in a mortar and pestle under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1][2]
Presence of Moisture Grignard reagents are highly sensitive to water. All glassware must be rigorously dried, and anhydrous solvents must be used.[1]
Incomplete Grignard Reagent Formation Ensure the reaction has initiated (indicated by a color change or gentle reflux) before adding the bulk of the aryl halide. After addition, allow sufficient time for the Grignard reagent to form completely, which may require refluxing for 1-2 hours.[3]
Side Reactions Wurtz coupling, where the Grignard reagent reacts with the unreacted aryl halide, can be a significant side reaction. This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension.[1]
Incorrect Stoichiometry The concentration of the prepared Grignard reagent should be determined by titration to ensure the correct stoichiometric amount is used in the subsequent reaction with the aldehyde.[1]

Issue 2: Formation of Impurities

Potential Cause Recommended Solution
Wurtz Coupling Product (Biphenyl Derivative) Slow addition of the aryl halide during Grignard reagent formation is crucial. Maintaining a lower reaction temperature can also disfavor this side reaction.
Unreacted Starting Materials This could be due to incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating may be required. Ensure the Grignard reagent was active and in the correct stoichiometry.
Over-reduction to Diphenylmethane Derivative While less common in Grignard reactions compared to some hydrogenation methods, ensure the workup is not overly harsh.
Route 2: Catalytic Hydrogenation

Catalytic hydrogenation of 3-(trifluoromethyl)benzophenone is an alternative route that can provide high yields of the desired benzhydrol.

Issue 1: Incomplete Conversion

Potential Cause Recommended Solution
Catalyst Inactivity The catalyst (e.g., Pd/C, Ru complexes) may be poisoned. Ensure all reagents and solvents are of high purity and free from catalyst poisons like sulfur compounds.
Insufficient Hydrogen Pressure The reaction may require a specific hydrogen pressure to proceed efficiently. Ensure the reaction vessel is properly pressurized according to the protocol.
Inadequate Mixing In heterogeneous catalysis, efficient mixing is crucial for the substrate to interact with the catalyst surface. Ensure vigorous stirring throughout the reaction.

Issue 2: Over-reduction to 3-(Trifluoromethyl)diphenylmethane

Potential Cause Recommended Solution
Harsh Reaction Conditions High temperatures, high hydrogen pressure, or prolonged reaction times can lead to over-reduction. Optimize these parameters to selectively form the benzhydrol.
Choice of Catalyst Some catalysts are more prone to over-reduction. For example, while Pd/C can be used, certain ruthenium complexes have shown high selectivity for the formation of benzhydrols from benzophenones.[4]

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for the synthesis of this compound is difficult to initiate. What can I do?

A: Initiation failure is a common issue. Besides activating the magnesium with iodine or 1,2-dibromoethane, you can try adding a small amount of a pre-formed Grignard reagent to "seed" the reaction. Gentle warming with a heat gun can also help, but be cautious with flammable solvents. Ensure your glassware is scrupulously dry and the reaction is under an inert atmosphere (nitrogen or argon).

Q2: I am observing a significant amount of a biphenyl byproduct in my Grignard reaction. How can I minimize this?

A: The formation of a biphenyl derivative is likely due to Wurtz coupling. This side reaction can be suppressed by the slow, dropwise addition of the aryl halide to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing its reaction with the formed Grignard reagent.

Q3: What is the best solvent for the Grignard reaction to synthesize this compound?

A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[5] THF is often preferred as it can help to stabilize the Grignard reagent.[2]

Q4: How should I purify the crude this compound?

A: After aqueous workup and extraction, the crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[3] For oily products or to remove persistent impurities, column chromatography on silica gel is a standard method.

Q5: Are there any specific safety precautions I should take when working with trifluoromethylated Grignard reagents?

A: Yes, Grignard reagents containing trifluoromethyl groups have been reported to be thermally sensitive and potentially explosive under certain conditions. It is crucial to maintain careful temperature control during the reaction and to avoid concentrating the Grignard reagent solution. Always work behind a blast shield and in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from procedures for similar benzhydrol syntheses.[3][6]

Materials:

  • Magnesium turnings

  • 3-Bromobenzotrifluoride

  • Benzaldehyde

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 3-bromobenzotrifluoride in anhydrous diethyl ether.

    • Add a small portion of the 3-bromobenzotrifluoride solution to the magnesium turnings. The reaction is initiated when a color change and gentle reflux are observed.

    • Once the reaction starts, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • In a separate oven-dried flask under a nitrogen atmosphere, dissolve benzaldehyde in anhydrous diethyl ether.

    • Cool the benzaldehyde solution to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent solution to the cooled aldehyde solution via a dropping funnel with vigorous stirring. Maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on general procedures for the hydrogenation of benzophenones.[4]

Materials:

  • 3-(Trifluoromethyl)benzophenone

  • Ruthenium catalyst (e.g., trans-RuCl₂(phosphine)₂(1,2-diamine))

  • Potassium tert-butoxide (t-BuOK)

  • 2-Propanol

  • Hydrogen gas

Procedure:

  • Reaction Setup:

    • In a suitable pressure reactor, combine 3-(Trifluoromethyl)benzophenone, the ruthenium catalyst, and potassium tert-butoxide in 2-propanol.

    • Seal the reactor and purge with hydrogen gas.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 35 °C) for several hours (e.g., 18 hours).

    • Monitor the reaction progress by TLC or GC analysis.

  • Workup and Purification:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate this compound.

Data Presentation

Table 1: Comparison of Yields for Benzhydrol Synthesis via Catalytic Hydrogenation of Substituted Benzophenones [4]

Substrate (Benzophenone)Catalyst/Base SystemH₂ Pressure (atm)Temperature (°C)Time (h)Yield (%)
BenzophenoneRu(II)/t-BuOK8351899
4-MethylbenzophenoneRu(II)/t-BuOK8351899
4-ChlorobenzophenoneRu(II)/t-BuOK8351899
4-(Trifluoromethyl)benzophenoneRu(II)/t-BuOK83518>98

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Activate Mg with Iodine B Add 3-Bromobenzotrifluoride in Ether A->B C Reflux to Form Grignard B->C E Add Grignard Reagent C->E D Cool Benzaldehyde Solution D->E F Stir at Room Temperature E->F G Quench with aq. NH4Cl F->G H Extract with Ether G->H I Dry and Concentrate H->I J Purify (Recrystallization/Chromatography) I->J K This compound troubleshooting_low_yield cluster_grignard_issue Grignard Reagent Issue? cluster_side_reactions Side Reactions? cluster_workup_issue Workup/Purification Issue? Start Low Yield of this compound Grignard_Formation Incomplete Formation? Start->Grignard_Formation Wurtz Wurtz Coupling? Start->Wurtz Quench Incomplete Quench? Start->Quench Grignard_Activity Moisture Present? Grignard_Concentration Incorrect Concentration? Enolization Enolization of Aldehyde? Loss Product Loss During Extraction/Purification?

References

troubleshooting side reactions in 3-(Trifluoromethyl)benzhydrol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-(Trifluoromethyl)benzhydrol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the synthetic method.

Method 1: Grignard Reaction of 3-(Trifluoromethyl)bromobenzene and Benzaldehyde

Question: My Grignard reaction is difficult to initiate. What are the possible causes and solutions?

Answer:

Failure to initiate a Grignard reaction is a common issue, often stemming from the following:

  • Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture.[1][2][3] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents and reagents must be anhydrous.[1]

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.

    • Solution: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.[2][4]

  • Impure Reagents: Impurities in the 3-(trifluoromethyl)bromobenzene or the solvent can inhibit the reaction. Ensure high-purity starting materials are used.

Question: I am observing a significant amount of a biphenyl byproduct in my reaction mixture. How can I minimize its formation?

Answer:

The formation of a biphenyl derivative, 4,4'-bis(trifluoromethyl)biphenyl, is a known side reaction in Grignard syntheses.[1][5] This occurs when the Grignard reagent couples with unreacted 3-(trifluoromethyl)bromobenzene. To minimize this:

  • Control Reagent Addition: Add the 3-(trifluoromethyl)bromobenzene solution slowly to the magnesium turnings to maintain a low concentration of the aryl bromide in the reaction mixture.

  • Maintain Low Temperature: The coupling side reaction is favored at higher temperatures.[5] Maintain a controlled, low temperature during the formation of the Grignard reagent.

  • Ensure Efficient Stirring: Good agitation ensures that the aryl bromide reacts with the magnesium surface quickly, rather than with the already-formed Grignard reagent.

Method 2: Reduction of 3-(Trifluoromethyl)benzophenone

Question: My reduction reaction is producing a significant amount of 3-(Trifluoromethyl)diphenylmethane. How can I prevent this over-reduction?

Answer:

Over-reduction to the corresponding diphenylmethane is a common side reaction, particularly during catalytic hydrogenation.[6][7]

  • Choice of Catalyst: The choice of catalyst is critical. While Pd/C is a common hydrogenation catalyst, it can promote over-reduction.[7] Consider using a more selective catalyst system, such as trans-RuCl2(phosphine)2(1,2-diamine), which has been shown to be highly selective for the formation of benzhydrols without significant over-reduction.[7]

  • Reaction Conditions: Carefully control the reaction conditions, including hydrogen pressure and temperature. Milder conditions will favor the formation of the alcohol over the alkane.

Question: After reduction with sodium borohydride, I am having difficulty with the work-up and purification. What could be the issue?

Answer:

Reduction with sodium borohydride can lead to the formation of borate ester intermediates.[6]

  • Hydrolysis: During the work-up, it is crucial to hydrolyze these intermediates to liberate the desired alcohol. This is typically achieved by adding an acid, such as dilute hydrochloric acid, until the solution is acidic.

  • Extraction: After hydrolysis, the product needs to be thoroughly extracted from the aqueous layer using an appropriate organic solvent. Multiple extractions may be necessary to ensure a good recovery.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: Yields can vary significantly depending on the chosen synthetic route, the scale of the reaction, and the purity of the reagents. For a well-optimized Grignard reaction or a selective reduction, yields can be expected to be in the range of 70-95%. For instance, reductions of substituted benzophenones using specific ruthenium catalysts have reported yields of up to 99%.[7]

Q2: How can I best purify the final this compound product?

A2: The purification method will depend on the nature of the impurities.

  • Distillation: If the primary impurities are volatile (e.g., solvent, unreacted benzaldehyde), vacuum distillation can be an effective purification method.[8]

  • Recrystallization: If the product is a solid and contains solid impurities (e.g., biphenyl byproduct), recrystallization from a suitable solvent system (e.g., petroleum ether, hexanes/ethyl acetate) is a common and effective technique.[2]

  • Column Chromatography: For complex mixtures of byproducts, silica gel column chromatography can be used to isolate the pure product.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, several safety precautions are essential:

  • Grignard Reaction: This reaction is highly exothermic and can be vigorous.[3] It should be performed in a well-ventilated fume hood, and a means for cooling the reaction (e.g., an ice bath) should be readily available. Anhydrous ether solvents are extremely flammable.

  • Hydrogenation: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the equipment is properly rated for the pressure being used and that there are no leaks.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Summary

ParameterGrignard ReactionCatalytic Hydrogenation (Selective)Sodium Borohydride Reduction
Primary Reactants 3-(Trifluoromethyl)bromobenzene, Mg, Benzaldehyde3-(Trifluoromethyl)benzophenone, H₂3-(Trifluoromethyl)benzophenone, NaBH₄
Common Solvents Anhydrous Diethyl Ether, THF2-Propanol, EthanolMethanol, Ethanol
Typical Temperature 0°C to reflux25-35°C0-25°C
Potential Side Products 4,4'-bis(trifluoromethyl)biphenyl3-(Trifluoromethyl)diphenylmethaneBorate esters
Reported Yields Variable (typically 70-90%)High (up to 99%)[7]Moderate to High

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Preparation: All glassware must be oven-dried for at least 4 hours at 120°C and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small volume of anhydrous diethyl ether.

  • Initiation: Add a small crystal of iodine. In the dropping funnel, place a solution of 3-(trifluoromethyl)bromobenzene in anhydrous diethyl ether. Add a small amount of this solution to the magnesium. The reaction should initiate, as evidenced by cloudiness and gentle refluxing of the ether. If it does not, gentle warming may be applied.

  • Addition: Once the reaction has started, add the remaining 3-(trifluoromethyl)bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Benzaldehyde: After the addition is complete, cool the reaction mixture to 0°C in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.

  • Work-up: After the addition of benzaldehyde is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • Reaction Setup: In a high-pressure reaction vessel, dissolve 3-(trifluoromethyl)benzophenone in 2-propanol.

  • Catalyst Addition: Add the trans-RuCl2(phosphine)2(1,2-diamine) catalyst and a base such as potassium tert-butoxide.[7]

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 8 atm).[7] Stir the reaction mixture at room temperature or with gentle heating (e.g., 28-35°C) until the reaction is complete (monitored by TLC or GC).[7]

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_grignard Grignard Pathway cluster_reduction Reduction Pathway 3-CF3-PhBr 3-(Trifluoromethyl)- bromobenzene Grignard 3-CF3-PhMgBr 3-CF3-PhBr->Grignard + Mg Mg Mg, Ether Product 3-(Trifluoromethyl)- benzhydrol Grignard->Product + Benzaldehyde Benzaldehyde Benzaldehyde Ketone 3-(Trifluoromethyl)- benzophenone Product_R 3-(Trifluoromethyl)- benzhydrol Ketone->Product_R + Reducing Agent ReducingAgent Reducing Agent (e.g., H₂, Ru-catalyst)

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow cluster_yield Yield Issues cluster_side_products Side Product Issues start Problem Encountered q1 Low or No Product Yield? start->q1 q2 Significant Side Product Formation? start->q2 a1 Check for Moisture (Anhydrous Conditions) q1->a1 Yes a2 Verify Reagent Purity q1->a2 Yes a3 Activate Mg Surface (Grignard) q1->a3 Yes a4 Optimize Catalyst/Reagent (Reduction) q1->a4 Yes b1 Control Temperature q2->b1 Yes b2 Slow Reagent Addition q2->b2 Yes b3 Use Selective Catalyst q2->b3 Yes

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions cluster_grignard_side Grignard Side Reaction cluster_reduction_side Reduction Side Reaction Grignard_SR 3-CF3-PhMgBr Biphenyl 4,4'-bis(trifluoromethyl)biphenyl Grignard_SR->Biphenyl Coupling ArylHalide 3-CF3-PhBr ArylHalide->Biphenyl Product_SR This compound Alkane 3-(Trifluoromethyl)diphenylmethane Product_SR->Alkane Further Reduction OverReduction Over-reduction (e.g., H₂, Pd/C)

Caption: Common side reactions in the synthesis.

References

optimization of reaction conditions for 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of reaction conditions for 3-(Trifluoromethyl)benzhydrol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary and most established synthetic routes for this compound and similar diarylmethanols are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as 3-(trifluoromethyl)phenylmagnesium bromide, with benzaldehyde. Alternatively, phenylmagnesium bromide can be reacted with 3-(trifluoromethyl)benzaldehyde.[1]

  • Reduction of 3-(Trifluoromethyl)benzophenone: This is a widely used method that involves the reduction of the corresponding ketone. Several reduction systems can be employed, including:

    • Catalytic Hydrogenation: Using a catalyst like Ruthenium or Palladium complexes under a hydrogen atmosphere.[2][3]

    • Catalytic Transfer Hydrogenation: Using a hydrogen donor, such as 2-propanol, in the presence of a suitable catalyst.[4][5]

    • Metal Hydride Reduction: Using reagents like sodium borohydride (NaBH₄) in an alcoholic solvent.[1][6]

    • Metal-Based Reduction: Employing classical methods like zinc dust in an alkaline alcoholic solution.[7]

Q2: Why is it critical to use anhydrous conditions for the Grignard reaction?

A2: Grignard reagents are potent bases and nucleophiles. They react rapidly with protic solvents or any trace of water, which has an acidic proton.[8] This acid-base reaction is significantly faster than the desired nucleophilic attack on the carbonyl carbon. If moisture is present, the Grignard reagent will be quenched (converted to an alkane), preventing the desired reaction from occurring and drastically reducing the yield.[8] Therefore, all glassware must be thoroughly flame-dried, and anhydrous solvents must be used.[9]

Q3: In the reduction of 3-(Trifluoromethyl)benzophenone, how can I avoid the over-reduction to 3-(trifluoromethyl)diphenylmethane?

A3: Over-reduction to the corresponding methylene compound, diphenylmethane, is a common side reaction, especially during catalytic hydrogenation.[2] To avoid this, you can:

  • Choose a selective catalyst: Certain catalysts, like specific Ruthenium diamine-phosphine complexes or the Lindlar catalyst, show high selectivity for the formation of the benzhydrol.[2][3] Standard Pd/C catalysts in neutral or acidic media are more prone to over-reduction.[2]

  • Control reaction conditions: Carefully monitor reaction time, temperature, and hydrogen pressure. Lower pressures and temperatures generally favor the formation of the alcohol.[3]

  • Use alternative methods: Methods like reduction with sodium borohydride or transfer hydrogenation with 2-propanol are generally highly selective and do not lead to over-reduction.[4][6]

Q4: What is the role of the base, such as potassium tert-butoxide (t-C₄H₉OK), in the Ruthenium-catalyzed hydrogenation?

A4: In many Ru-catalyzed hydrogenation and transfer hydrogenation reactions of ketones, a base is required as a co-catalyst. The base is believed to facilitate the formation of the active ruthenium hydride species, which is the key catalytic intermediate responsible for the reduction of the carbonyl group.[2][4]

Synthesis Workflow Diagrams

cluster_0 Method 1: Grignard Reaction A 3-(Trifluoromethyl)bromobenzene D Grignard Reagent (CF₃-Ph-MgBr) A->D + Mg (B) in Ether (C) B Magnesium (Mg) C Anhydrous Ether/THF G This compound E Benzaldehyde E->G + Grignard (D) F Acidic Workup (e.g., aq. NH₄Cl) G->F

Caption: Workflow for Grignard Synthesis.

cluster_1 Method 2: Reduction of Ketone Start 3-(Trifluoromethyl)benzophenone Method_A Catalytic Hydrogenation (H₂, Ru-catalyst, Base) Start->Method_A Method_B Transfer Hydrogenation (2-Propanol, Catalyst, Base) Start->Method_B Method_C Hydride Reduction (NaBH₄, Methanol) Start->Method_C Product This compound Method_A->Product Method_B->Product Method_C->Product

Caption: Workflows for Ketone Reduction.

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate or Gives Low Yield
Symptom Possible Cause(s) Recommended Solution(s)
Reaction does not start (no heat, no cloudiness).1. Wet Glassware/Solvent: Traces of water are quenching the reaction.[8][9] 2. Inactive Magnesium: The surface of the magnesium turnings is oxidized.1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar). Use freshly opened or distilled anhydrous solvents.[9] 2. Activate Magnesium: Gently crush the magnesium turnings to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[10]
Reaction starts but then stops; yield is low.1. Impure Aryl Halide: The starting 3-(trifluoromethyl)bromobenzene may contain impurities. 2. Slow Addition: The aryl halide was added too slowly, or the concentration was too low.1. Purify Starting Material: Purify the aryl halide by distillation before use. 2. Optimize Addition: Add a small portion of the aryl halide initially to ensure initiation, then add the remainder at a rate that maintains a gentle reflux.[9]
Significant amount of biphenyl byproduct is formed.Wurtz-type Coupling: This is a major side reaction where the Grignard reagent reacts with the starting aryl halide.[10] This can be exacerbated by high local concentrations or high temperatures.Control Temperature and Addition: Add the aryl halide solution dropwise to the magnesium suspension. Use an ice bath to control the initial exothermic reaction and avoid overheating.[9]
Issue 2: Incomplete Reduction of 3-(Trifluoromethyl)benzophenone
Symptom Possible Cause(s) Recommended Solution(s)
TLC/GC analysis shows a significant amount of starting ketone remaining.1. Insufficient Reducing Agent: The molar ratio of the reducing agent to the ketone was too low. 2. Deactivated Catalyst (for hydrogenation): The catalyst has lost its activity. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Increase Reducing Agent: Use a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄). 2. Use Fresh Catalyst: Use a fresh batch of catalyst or increase the catalyst loading. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. 3. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC. For transfer hydrogenations, refluxing in 2-propanol (82 °C) is common.[4]
Product is contaminated with impurities after workup.Incorrect Workup Procedure: The quenching or extraction steps were not performed correctly.Optimize Workup: For NaBH₄ reductions, carefully add acid (e.g., dilute HCl) to quench excess reagent and neutralize the solution before extraction. Ensure thorough extraction with a suitable organic solvent.

Quantitative Data Summary

Table 1: Catalytic Hydrogenation of Substituted Benzophenones[2]

Conditions: 8 atm H₂, 28–35 °C, 6–18 h in 2-propanol with trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) and t-C₄H₉OK.

Substrate (Benzophenone)Substrate/Catalyst RatioYield (%)
p-CF₃200099
p-Cl3000100
m-Cl200098
o-Cl200097
Unsubstituted2000099

Note: Electron-withdrawing groups like p-CF₃ were found to increase the reaction rate compared to electron-donating groups.[2][11]

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (Adapted)

This protocol is adapted from the synthesis of a structurally similar compound, 3-trifluoromethyl-α-ethyl-benzhydrol.[12]

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. Prepare a solution of 3-(trifluoromethyl)bromobenzene (1.1 eq) in anhydrous diethyl ether. Add a small amount of this solution to the magnesium. If the reaction does not start, add a crystal of iodine. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.

  • Reaction with Benzaldehyde: Cool the prepared Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise with stirring.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via NaBH₄ Reduction of 3-(Trifluoromethyl)benzophenone[1]
  • Reaction Setup: Dissolve 3-(trifluoromethyl)benzophenone (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Be cautious of initial foaming.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the starting material is consumed, carefully add dilute hydrochloric acid to quench the excess NaBH₄. Remove the bulk of the organic solvent via rotary evaporation. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization.

References

Technical Support Center: Purification of Crude 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(Trifluoromethyl)benzhydrol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

When synthesized via a Grignard reaction between a phenylmagnesium halide and 3-(trifluoromethyl)benzaldehyde, or a (3-(trifluoromethyl)phenyl)magnesium halide and benzaldehyde, common impurities may include:

  • Unreacted Starting Materials: Benzaldehyde, 3-(trifluoromethyl)benzaldehyde, bromobenzene, or 3-(trifluoromethyl)bromobenzene.

  • Homo-coupling Byproducts: Biphenyl or 3,3'-bis(trifluoromethyl)biphenyl, formed from the coupling of Grignard reagents.

  • Over-reduction Products: Diphenylmethane or 3-(trifluoromethyl)diphenylmethane, though less common with Grignard reactions.

  • Magnesium Salts: Inorganic salts remaining from the reaction workup.

Q2: Which purification techniques are most effective for this compound?

The most effective purification techniques for this compound are recrystallization, silica gel column chromatography, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: My purified this compound appears as an oil instead of a solid. What should I do?

The reported melting point of this compound is in the range of 62-66 °C.[1] If your product is an oil at room temperature, it is likely impure. Impurities can depress the melting point. Further purification by column chromatography is recommended to remove persistent impurities. If the product is pure but reluctant to crystallize, try the following:

  • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Add a seed crystal of pure this compound.

  • Cool the solution slowly. Rapid cooling can sometimes favor oil formation.

  • Re-dissolve the oil in a minimal amount of hot solvent and try a different co-solvent to induce crystallization.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Add a more polar co-solvent dropwise until the compound dissolves. A common solvent system is a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane.
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the solute. Impurities are present. The solution is too concentrated.Select a solvent with a lower boiling point. Pre-purify by column chromatography to remove impurities. Add a small amount of hot solvent to redissolve the oil and allow it to cool slowly.
No crystals form upon cooling. The solution is not supersaturated (too much solvent used). The compound is too soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and cool again. Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly.
Low recovery of purified material. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Silica Gel Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. The eluent system has the wrong polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity and gradually increasing it, can be effective.
The compound will not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
The compound streaks on the column. The column is overloaded. The compound is interacting strongly with the silica gel.Use a larger column or load less crude material. Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds, though likely not necessary for this alcohol) to the eluent to reduce tailing.
Low recovery after chromatography. The compound is irreversibly adsorbed onto the silica gel. The compound is volatile and evaporated with the solvent.Use a less active stationary phase like deactivated silica or alumina. Remove the solvent under reduced pressure at a low temperature.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude material in various solvents. An ideal solvent system will dissolve the compound when hot but have low solubility when cold. A mixture of hexane and ethyl acetate is a good starting point.

  • Dissolution: In a flask, add the crude this compound and the less polar solvent (e.g., hexane). Heat the mixture with stirring.

  • Co-solvent Addition: Add the more polar solvent (e.g., ethyl acetate) dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold non-polar solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Silica Gel Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A system that gives the product an Rf value of 0.2-0.4 is often ideal. For this compound, start with a 9:1 hexane:ethyl acetate mixture.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Purification Method Parameter Expected Value Notes
RecrystallizationPurity>98%Dependent on the nature of the impurities. May require multiple recrystallizations.
Yield60-90%Losses occur due to the solubility of the compound in the mother liquor.
Silica Gel ChromatographyPurity>99%Can achieve very high purity by separating closely related impurities.
Yield70-95%Yield can be affected by irreversible adsorption or difficulty in separating from co-eluting impurities.
Vacuum DistillationPurity>97%Effective for separating non-volatile impurities.
Yield80-95%Generally provides good recovery for thermally stable compounds.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High initial purity Chromatography Column Chromatography Crude->Chromatography Complex mixture Distillation Vacuum Distillation Crude->Distillation Non-volatile impurities Analysis Purity Analysis (TLC, NMR, MP) Recrystallization->Analysis Chromatography->Analysis Distillation->Analysis Analysis->Chromatography Impure PureProduct Pure Product Analysis->PureProduct Purity Confirmed

Caption: Decision workflow for selecting a purification method.

RecrystallizationTroubleshooting Start Dissolve Crude in Hot Solvent Cool Cool Solution Start->Cool OilingOut Oils Out? Cool->OilingOut NoCrystals No Crystals? OilingOut->NoCrystals No AddSolvent Add More Hot Solvent & Recool Slowly OilingOut->AddSolvent Yes Filter Filter Crystals NoCrystals->Filter No Evaporate Evaporate Some Solvent or Add Anti-solvent NoCrystals->Evaporate Yes AddSolvent->Cool Evaporate->Cool

Caption: Troubleshooting logic for recrystallization.

References

stability issues of 3-(Trifluoromethyl)benzhydrol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 3-(Trifluoromethyl)benzhydrol in solution. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.

Troubleshooting Guide

Users encountering unexpected results or assay variability when working with solutions of this compound can consult the following table for potential causes and recommended solutions.

Symptom Potential Cause Recommended Action
Loss of compound potency or concentration over time Degradation of this compound in the chosen solvent or under current storage conditions.Verify the stability of the compound under your specific experimental conditions (solvent, pH, temperature, light exposure). Prepare fresh solutions before use. Consider performing a forced degradation study to identify optimal storage conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Characterize the unknown peaks using mass spectrometry (MS) and NMR to identify potential degradation products. Refer to the potential degradation pathways outlined in this guide. Modify the analytical method to improve the resolution between the parent compound and its degradants.
Inconsistent results between experimental replicates Non-homogeneous solutions or ongoing degradation during the experiment.Ensure complete dissolution and thorough mixing of the compound in the solvent. Minimize the time between solution preparation and experimental use. Control experimental parameters such as temperature and light exposure.
Precipitation of the compound from solution Poor solubility in the chosen solvent or solvent evaporation.Confirm the solubility of this compound in the selected solvent. Store solutions in tightly sealed containers to prevent solvent evaporation. Consider using a different solvent or a co-solvent system to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

Based on the structure of this compound, several degradation pathways are plausible under various conditions:

  • Oxidation: The secondary alcohol (benzhydrol) moiety is susceptible to oxidation, which would form the corresponding ketone, 3-(trifluoromethyl)benzophenone. This is a common degradation pathway for benzhydrols.

  • Dehydration: Under acidic conditions, benzhydrols can undergo dehydration to form a substituted diphenylmethane derivative.[1]

  • Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to the formation of various photolytic byproducts.

  • Thermal Degradation: At elevated temperatures, the molecule may become unstable, potentially leading to dehydration or other cleavage reactions.

Q2: What are the expected major degradation products?

The most probable major degradation product under oxidative conditions is 3-(trifluoromethyl)benzophenone . Under acidic conditions, the corresponding dehydrated product is expected. The identification of specific photolytic or thermal degradation products would necessitate further investigation using techniques like LC-MS/MS and NMR.

Q3: How can I minimize the degradation of this compound in my stock solutions?

To enhance the stability of your solutions, consider the following best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. Protic solvents may facilitate certain degradation pathways.

  • pH Control: If working with aqueous-based solutions, maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. Buffering the solution may be beneficial.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C). For long-term storage, consider storing at -80°C. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: My analytical results show a decrease in the concentration of this compound over a short period. What should I investigate first?

First, evaluate the stability of the compound in your analytical solvent and at the temperature of your analysis. The compound might be degrading in the vial while waiting for injection. Preparing fresh samples and minimizing the time they spend in the autosampler can help mitigate this issue. Additionally, ensure your solvents are free of contaminants that could catalyze degradation.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study can help identify the potential degradation products and the stability-indicating nature of an analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C for 24 hours.

    • Photolytic Stress: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition % Degradation of Parent Compound Number of Major Degradation Products Observations
0.1 M HCl, 60°C, 24hData to be filled from experimental resultsData to be filled from experimental resultse.g., Significant degradation observed
0.1 M NaOH, 60°C, 24hData to be filled from experimental resultsData to be filled from experimental resultse.g., Moderate degradation
3% H₂O₂, RT, 24hData to be filled from experimental resultsData to be filled from experimental resultse.g., One major degradant peak
Thermal, 60°C, 24hData to be filled from experimental resultsData to be filled from experimental resultse.g., Minor degradation
Photolytic, 24hData to be filled from experimental resultsData to be filled from experimental resultse.g., Several minor degradant peaks

Visualizations

G cluster_main Potential Degradation Pathways of this compound cluster_products A This compound B 3-(Trifluoromethyl)benzophenone A->B Oxidation (e.g., H₂O₂) C Dehydrated Product A->C Acid-catalyzed Dehydration (e.g., H⁺) D Photolytic Byproducts A->D Photodegradation (e.g., UV light)

Caption: Potential degradation pathways for this compound.

G cluster_workflow Troubleshooting Workflow for Stability Issues start Instability Observed (e.g., peak loss, new peaks) check_conditions Review Storage & Experimental Conditions (Solvent, Temp, Light, pH) start->check_conditions fresh_solution Prepare Fresh Solution check_conditions->fresh_solution reanalyze Re-analyze Immediately fresh_solution->reanalyze issue_persists Does the issue persist? reanalyze->issue_persists forced_degradation Conduct Forced Degradation Study issue_persists->forced_degradation Yes end Issue Resolved issue_persists->end No identify_products Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_products optimize Optimize Storage/Experimental Conditions identify_products->optimize optimize->end

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Purification of 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(Trifluoromethyl)benzhydrol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3-(trifluoromethyl)bromobenzene or propiophenone, byproducts from the synthesis process, and residual solvents.[1] Depending on the synthetic route, side-products from over-reduction or side reactions of the Grignard reagent may also be present.

Q2: How can I quickly assess the purity of my this compound sample?

A2: A rapid purity assessment can be performed using Thin-Layer Chromatography (TLC).[2] By spotting the crude product alongside the starting materials on a TLC plate, you can visualize the presence of these impurities. Additionally, determining the melting point of your product can be a good purity indicator. A broad melting range or a melting point lower than the literature value suggests the presence of impurities. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[3]

Q3: Which purification method is most effective for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities, particularly if they have different solubility profiles from the desired product.[4][5]

  • Column Chromatography is a versatile technique for separating mixtures with multiple components or when impurities have similar polarities to the product.[3][6]

  • Vacuum Distillation can be suitable for separating volatile impurities from the high-boiling this compound.[1][3]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent.Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Gradually add more hot solvent until the product dissolves.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the product; the solution is supersaturated.Add a small amount of a solvent in which the product is less soluble to the hot solution. Try scratching the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the purified product. Too much solvent was used; premature crystallization during hot filtration.Minimize the amount of hot solvent used to dissolve the product. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.
Crystals are colored. Colored impurities are present.Add a small amount of decolorizing charcoal to the hot solution before filtration.[5]
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of spots on TLC. Inappropriate solvent system (eluent).Systematically vary the polarity of the eluent. A common starting point for benzhydrols is a mixture of hexane and ethyl acetate.[3][4]
Product elutes too quickly or too slowly. Eluent polarity is too high or too low.If the product elutes too quickly (high Rf), decrease the eluent polarity. If it elutes too slowly (low Rf), increase the eluent polarity.
Cracked or channeled column bed. Improper packing of the stationary phase.Ensure the silica gel or alumina is packed uniformly without any air bubbles.
Band broadening. Overloading the column; diffusion.Do not use an excessive amount of sample relative to the column size. Elute at an optimal flow rate.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., petroleum ether, ethanol/water mixture)[3][4][7]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[8]

  • If the solution is colored, remove it from the heat and add a small amount of decolorizing charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, cool the flask in an ice bath.[3][7]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove residual solvent.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound by separating it from impurities based on differential adsorption on a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Eluent (e.g., hexane/ethyl acetate mixture)[3][4]

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.[3]

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).[3]

  • Collect fractions and monitor their composition by TLC.

  • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the product.[3]

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 728-80-3[][10][11]
Molecular Formula C₁₄H₁₁F₃O[][10][11]
Molecular Weight 252.23 g/mol [][10]
Boiling Point 309.1 °C at 760 mmHg[]
Density 1.257 g/cm³[]
Flash Point 125-127 °C / 0.5 mm[12]

Table 2: TLC Solvent Systems for Benzhydrol Derivatives

Solvent System (v/v) Application Reference
TolueneSeparation of biphenyl, benzhydrol, and benzophenone[6]
Hexane / Ethyl AcetateGeneral purification of benzhydrols[3][4]
n-hexane / ethyl acetate / methanol / waterSeparation of flavonoid glycosides and a benzophenone galloyl glycoside[13]

Visualizations

PurificationWorkflow Crude Crude this compound TLC Perform TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Minor Impurities ColumnChromatography Column Chromatography TLC->ColumnChromatography Major Impurities / Similar Polarity PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: A decision workflow for selecting a purification method.

RecrystallizationProcess cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Dissolve Dissolve Crude Product in Hot Solvent HotFiltration Hot Filtration (if necessary) Dissolve->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Drying Dry Crystals VacuumFiltration->Drying PureCrystals PureCrystals Drying->PureCrystals Pure Crystals

Caption: Step-by-step workflow for the recrystallization process.

References

Technical Support Center: Synthesis of 3-(Trifluoromethyl)benzhydrol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethyl)benzhydrol and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound analogs via Grignard reaction?

The primary challenges stem from the nature of the starting materials and the Grignard reaction itself. The electron-withdrawing trifluoromethyl group on the benzaldehyde increases the reactivity of the carbonyl group, which can be advantageous but also lead to side reactions if not properly controlled. Key challenges include:

  • Low Yields: Often due to side reactions, incomplete consumption of starting materials, or issues during the workup and purification.

  • Side Reactions: The high reactivity can promote the formation of byproducts such as Wurtz-coupling products and biphenyls.

  • Purification Difficulties: The desired product may have similar polarity to byproducts, making separation by standard chromatography challenging. Emulsion formation during aqueous workup is also a common issue.

  • Safety Concerns: Trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable and potentially explosive if the solvent is removed or if they are heated.

Q2: How does the trifluoromethyl group influence the reactivity of the benzaldehyde starting material?

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. This property significantly increases the electrophilicity of the carbonyl carbon in 3-(trifluoromethyl)benzaldehyde, making it more susceptible to nucleophilic attack by a Grignard reagent compared to unsubstituted benzaldehyde. This enhanced reactivity can lead to faster reaction rates but also necessitates careful control of reaction conditions to minimize side reactions.

Q3: What are common side reactions to be aware of during the Grignard synthesis of this compound analogs?

Several side reactions can lower the yield of the desired product. These include:

  • Wurtz-Coupling: The Grignard reagent can react with the unreacted aryl halide to form a biphenyl byproduct. This is more prevalent with benzylic and aryl halides.

  • Reduction of the Aldehyde: In some cases, the Grignard reagent can act as a reducing agent, converting the aldehyde to the corresponding benzyl alcohol.

  • Enolate Formation: If the Grignard reagent is sterically hindered or if there are acidic protons alpha to a ketone (if a ketone is used as the electrophile), enolate formation can compete with nucleophilic addition.

Q4: I'm observing a persistent emulsion during the aqueous workup. How can I resolve this?

Emulsions are common in Grignard workups, often due to the formation of fine magnesium salt precipitates that stabilize the interface between the organic and aqueous layers. Here are several strategies to break an emulsion:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and helping to force phase separation.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. Adding a dilute acid (e.g., 1M HCl) can help dissolve the magnesium salts.

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. The Celite can physically break up the emulsion and remove the fine solid particles that are causing it.[1]

  • Solvent Modification: Adding a small amount of a different solvent, such as ethanol, can sometimes help to break the emulsion.

  • Patience: Sometimes, simply letting the mixture stand for an extended period can lead to phase separation.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound Analog
Potential Cause Troubleshooting Steps
Incomplete Grignard Reagent Formation - Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane if the reaction is slow to initiate.- Use an appropriate solvent. Tetrahydrofuran (THF) is generally preferred over diethyl ether as it better solvates the Grignard reagent.
Side Reactions - To minimize Wurtz-coupling, add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.- Maintain a moderate reaction temperature. Excessive heat can promote side reactions.- Ensure efficient stirring to promote the reaction of the aryl halide with magnesium.
Stoichiometry Issues - Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the 3-(trifluoromethyl)benzaldehyde to ensure complete consumption of the aldehyde. However, a large excess can lead to more side products and make purification more difficult.
Loss During Workup and Purification - Optimize the quenching procedure to avoid product degradation. Slowly adding the reaction mixture to a cold (0 °C) saturated aqueous ammonium chloride solution is a common and gentle method.- Avoid emulsions during extraction (see FAQ 4).- Optimize the purification method (see Problem 2).
Problem 2: Difficulty in Purifying the Product
Potential Cause Troubleshooting Steps
Co-eluting Impurities in Column Chromatography - Identify Impurities: If possible, use GC-MS or LC-MS to identify the major impurities. Knowing their structure can help in devising a purification strategy.- Solvent System Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation.- Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a functionalized silica gel, if standard silica gel does not provide adequate separation.
Product is an Oil and Difficult to Handle - Crystallization: Attempt to crystallize the product from a suitable solvent or solvent mixture. This can be a highly effective purification method. Hexane, heptane, or mixtures with a small amount of a more polar solvent like ethyl acetate or dichloromethane are often good starting points.- Distillation: For thermally stable, non-solid products, vacuum distillation can be an effective purification method.[1]
Presence of Biphenyl Byproducts - Biphenyls are generally less polar than the desired benzhydrol. They should elute earlier during column chromatography. Adjusting the solvent polarity can enhance this separation.- Crystallization can also be effective, as the biphenyl may have significantly different solubility characteristics than the product.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Benzhydrol Analogs (Illustrative Data)

EntryGrignard ReagentElectrophileSolventTemperature (°C)Time (h)Yield (%)Reference
1Phenylmagnesium bromide3-(Trifluoromethyl)benzaldehydeTHF0 to rt2~85Hypothetical
2Ethylmagnesium bromide3-(Trifluoromethyl)benzaldehydeTHF0 to rt2~80Hypothetical
3Phenylmagnesium bromideBenzaldehydeDiethyl Ether0 to reflux1.5~90General Lit.
43-(Trifluoromethyl)phenylmagnesium bromidePropiophenoneDiethyl Ether-10 to reflux1.5~88[1]

Note: The data in entries 1 and 2 are illustrative and represent typical outcomes for this type of reaction under optimized conditions. Actual yields may vary depending on the specific substrates and experimental setup.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific analogs.

1. Preparation of the Grignard Reagent:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under vacuum and backfill with nitrogen.

  • To the flask, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gently warm the flask.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with 3-(Trifluoromethyl)benzaldehyde:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In the dropping funnel, place a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and slowly quench by adding it to a stirred, cold saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by crystallization.

Visualizations

Grignard Synthesis Workflow

G Workflow for the Synthesis of this compound Analogs cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up and Purification A Activate Mg Turnings B Slowly Add Aryl Halide in Anhydrous THF A->B C Cool Grignard Reagent to 0 °C B->C Formed Grignard Reagent D Add 3-(Trifluoromethyl)benzaldehyde C->D E Stir at Room Temperature D->E F Quench with sat. aq. NH4Cl E->F Crude Reaction Mixture G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Chromatography/Crystallization) H->I J J I->J Pure Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound analogs.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, NMR, GC-MS) A->B C Incomplete Reaction? B->C D Presence of Side Products? B->D C->D No E Optimize Grignard Formation (Anhydrous Conditions, Mg Activation) C->E Yes F Adjust Stoichiometry (Slight Excess of Grignard) C->F Yes G Optimize Reaction Conditions (Temperature, Time) C->G Yes H Minimize Side Reactions (Slow Addition, Moderate Temp.) D->H Yes I Review Work-up and Purification (Avoid Emulsions, Optimize Chromatography) D->I Yes J Improved Yield E->J F->J G->J H->J I->J

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Enantioselective Synthesis of Chiral Benzhydrols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the enantioselective synthesis of chiral alcohols, with a particular focus on trifluoromethylated benzhydrols and related structures.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions to improve enantioselectivity and reaction outcomes.

Question 1: My reaction shows very low or no enantioselectivity (low ee%). What are the most common causes?

Low enantiomeric excess (ee%) is a frequent issue in asymmetric synthesis. The root cause often lies with the catalyst system, reaction conditions, or reagents.

Possible Causes & Solutions:

  • Catalyst Integrity and Activity: The chiral catalyst or ligand is the cornerstone of enantioselectivity. Its purity and handling are critical.

    • Purity: Ensure the catalyst and any ligands are of high purity, as impurities can poison the catalytic cycle.[1]

    • Air & Moisture Sensitivity: Many catalysts, especially those used in asymmetric reductions, are sensitive to air and moisture.[1] All glassware should be rigorously dried (e.g., flame-dried), solvents must be anhydrous, and the reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

    • Catalyst Degradation: Pre-formed catalysts can degrade over time. If you observe inconsistent results or a drop in performance, consider using a fresh batch.[1]

  • Suboptimal Reaction Conditions: Temperature and solvent choice can dramatically influence the outcome.

    • Temperature: Lower temperatures often, but not always, favor higher enantioselectivity.[2] It is crucial to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to identify the optimum for your specific substrate-catalyst system.[2]

    • Solvent: The solvent affects catalyst conformation and the transition state energies of the competing reaction pathways.[1][2] Test a variety of solvents with different polarities and coordinating abilities, such as THF, Toluene, and Dichloromethane.[2]

  • Insufficient Catalyst Loading: Using too little catalyst can allow a non-selective background reaction to dominate, which will significantly lower the overall ee%.[1]

Question 2: I'm observing poor chemical yield even though the enantioselectivity is acceptable. What should I investigate?

Poor yield can be attributed to several factors, from catalyst activity to substrate stability.

Possible Causes & Solutions:

  • Catalyst Inhibition/Decomposition: The substrate or impurities might be inhibiting or decomposing the catalyst. Ensure all starting materials are pure.

  • Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or GC/LC-MS to determine the optimal reaction time. Excessively high temperatures might lead to product or catalyst decomposition.

  • Substrate-Catalyst Mismatch: The chosen catalyst may not be ideal for your specific substrate. The electronic and steric properties of the substrate are critical.[2] If possible, screening a small library of different chiral ligands or catalysts is advisable.[2] For instance, in asymmetric hydrogenations, the specific combination of diphosphine and diamine ligands dictates the chiral environment.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: How is the enantiomeric excess (ee%) of my chiral alcohol product typically determined?

Enantiomeric excess is determined by separating and quantifying the two enantiomers. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[1] A typical mobile phase for separation is a mixture of hexane and isopropanol.[1]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a capillary column with a CSP to separate volatile enantiomers. For non-volatile alcohols, derivatization (e.g., acetylation) may be necessary to improve separation.[1]

Q2: What is a chiral auxiliary and how does it work?

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction to produce a specific stereoisomer.[3] The general workflow is:

  • The auxiliary is covalently attached to the starting material (substrate).

  • The resulting compound undergoes a diastereoselective reaction, where the chirality of the auxiliary directs the formation of a new stereocenter.

  • The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound. The auxiliary can often be recovered and reused.[3]

Q3: Why is constructing trifluoromethylated stereogenic centers so challenging?

The trifluoromethyl (CF3) group presents unique challenges. Its strong electron-withdrawing nature and significant steric bulk can heavily influence the reactivity and selectivity of a reaction, making it difficult to control the stereochemical outcome.[4][5] This has made the enantioselective construction of trifluoromethylated stereocenters a formidable challenge in synthetic chemistry.[4][5][6]

Part 3: Data & Protocols

Data Presentation

The enantioselectivity of a reaction is highly sensitive to multiple parameters. The following table summarizes the typical effect of changing key variables.

ParameterCommon VariationExpected Impact on Enantioselectivity (ee%)Notes
Temperature Decrease (e.g., from RT to -78 °C)Often IncreasesNot universal; some systems have an optimal temperature.[2]
Solvent Toluene vs. THF vs. CH₂Cl₂Highly VariableCan significantly alter or even reverse enantioselectivity.[1][2]
Catalyst Loading Increase (e.g., from 1 mol% to 5 mol%)May IncreaseHelps suppress non-catalyzed, non-selective background reactions.[1]
Ligand Structure Vary Steric/Electronic PropertiesHighly VariableKey to optimizing selectivity for a specific substrate.[2]
Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Benzophenone

This protocol is a generalized example based on common literature procedures for the reduction of benzophenones.[7][8] Researchers must adapt it based on their specific substrate and catalyst system.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral Ruthenium catalyst (e.g., (S,S)-RuCl(p-cymene)(TsDPEN), 0.005 mmol, 0.5 mol%) to an oven-dried Schlenk flask.

  • Solvent and Reagents: Add the azeotropic mixture of formic acid and triethylamine (5:2 ratio, 1.0 mL). Stir the solution for 10 minutes at room temperature.

  • Substrate Addition: Add the prochiral benzophenone substrate (1.0 mmol, 1.0 equiv) to the flask.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the required time (e.g., 4-24 hours), monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude benzhydrol product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC analysis.

Part 4: Visualizations

Troubleshooting Workflow for Low Enantioselectivity

The following diagram outlines a logical workflow for troubleshooting experiments that result in poor enantioselectivity.

G Troubleshooting Workflow for Low ee% cluster_cat cluster_cond cluster_reagent start Low ee% Observed cat_check Step 1: Verify Catalyst System start->cat_check cond_check Step 2: Optimize Reaction Conditions cat_check->cond_check If no improvement cat_purity Purity Check: - Use fresh catalyst/ligand - Check for impurities cat_check->cat_purity cat_handling Handling Check: - Ensure inert atmosphere - Use anhydrous solvents cat_check->cat_handling cat_loading Loading Check: - Increase catalyst loading cat_check->cat_loading reagent_check Step 3: Check Reagents & Substrate cond_check->reagent_check If no improvement temp_opt Temperature Screen: - Test range (e.g., RT, 0, -40, -78 °C) cond_check->temp_opt solvent_opt Solvent Screen: - Test different polarities (Toluene, THF, DCM) cond_check->solvent_opt result Improved ee% reagent_check->result Problem identified sub_purity Substrate Purity: - Purify starting material reagent_check->sub_purity

Caption: A step-by-step workflow for diagnosing the cause of low enantioselectivity.

Conceptual Pathway: Role of a Chiral Catalyst

This diagram illustrates the fundamental role of a chiral catalyst in an enantioselective transformation.

G Conceptual Role of a Chiral Catalyst sub Prochiral Substrate cat Chiral Catalyst sub->cat Forms Complex ts_R Transition State (Pro-R) cat->ts_R Higher Energy (Disfavored) ts_S Transition State (Pro-S) cat->ts_S Lower Energy (Favored) prod_R R-Enantiomer (Minor Product) ts_R->prod_R prod_S S-Enantiomer (Major Product) ts_S->prod_S

References

Technical Support Center: 3-(Trifluoromethyl)benzhydrol Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(Trifluoromethyl)benzhydrol.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

  • Oxidation: The secondary alcohol group (benzhydrol) is susceptible to oxidation, which would form the corresponding ketone, 3-(trifluoromethyl)benzophenone. This is often a primary degradation pathway for benzhydrols.

  • Dehydration: Under acidic conditions, dehydration of the alcohol can occur, leading to the formation of an alkene.

  • Photodegradation: The aromatic rings may be susceptible to photolytic cleavage, potentially leading to the formation of various byproducts.

  • Thermal Degradation: At elevated temperatures, dehydration or cleavage of the C-C bond between the aromatic rings and the carbinol carbon could occur.[1]

  • Hydrolysis: While the molecule does not contain groups that are readily hydrolyzable, degradation under extreme pH and temperature conditions is possible, although it is generally expected to be stable under typical hydrolytic conditions.[1]

Q2: What are the expected major degradation products?

The most probable major degradation product under oxidative conditions is 3-(trifluoromethyl)benzophenone. Under other stress conditions such as photolytic, thermal, or extreme hydrolytic conditions, a variety of other degradation products could be formed. Their identification would necessitate the use of advanced analytical techniques like LC-MS/MS and NMR.

Q3: What is a typical experimental setup for a forced degradation study of this compound?

A typical forced degradation study involves subjecting a solution of this compound to various stress conditions, including:

  • Acidic and Basic Hydrolysis: For example, using 0.1 M HCl and 0.1 M NaOH at elevated temperatures.[1]

  • Oxidation: For instance, using 3% H₂O₂ at room temperature.[1]

  • Thermal Stress: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).[1]

  • Photolytic Stress: Exposing a solution of the compound to a controlled light source.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. Insufficient stress applied (e.g., temperature too low, exposure time too short).Increase the intensity of the stress condition (e.g., higher temperature, longer exposure time, higher concentration of stressing agent).
Compound is highly stable under the tested conditions.Consider more forcing conditions, but be mindful of creating unrealistic degradation pathways.
Multiple, poorly resolved peaks in the chromatogram. Sub-optimal HPLC method.Modify the HPLC method (e.g., adjust mobile phase composition, gradient, or change the column) to improve peak resolution.
Complex mixture of degradation products.Utilize a mass spectrometer detector (LC-MS) to aid in the identification of co-eluting compounds.[1]
Unexpected peaks appear in the control sample chromatogram. Contamination of the solvent or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned.[1]
Instability of the compound in the analytical solvent.Evaluate the stability of the compound in the chosen solvent system at the analysis temperature.[1]
High variability in degradation results between replicate experiments. Inconsistent experimental conditions (e.g., temperature fluctuations, variations in light intensity).Ensure precise control over all experimental parameters.[1]
Non-homogeneous sample solutions.Thoroughly mix all solutions before and during the experiment.[1]

Summary of Potential Degradation Pathways

Stress Condition Plausible Degradation Pathway Primary Expected Degradation Product
Oxidative Oxidation of the secondary alcohol3-(Trifluoromethyl)benzophenone
Acidic/Thermal DehydrationAlkene derivative
Photolytic Photolytic cleavageVarious phenolic and other byproducts
Extreme pH/Temp Hydrolysis (less likely)Potential cleavage products

Experimental Protocols

Forced Degradation Study Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at 80°C for a specified time.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method, typically with a UV detector and preferably coupled with a mass spectrometer (LC-MS) for peak identification.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Identify and characterize the major degradation products using techniques such as mass spectrometry and NMR.

Visualizations

G cluster_0 Primary Degradation Pathway: Oxidation This compound This compound 3-(Trifluoromethyl)benzophenone 3-(Trifluoromethyl)benzophenone This compound->3-(Trifluoromethyl)benzophenone Oxidation

Caption: Primary oxidative degradation of this compound.

G cluster_1 Experimental Workflow for Degradation Study A Prepare Stock Solution B Apply Stress Conditions (Heat, Light, Acid, Base, Oxidant) A->B C Sample at Time Points B->C D HPLC/LC-MS Analysis C->D E Data Analysis and Product Identification D->E

Caption: General workflow for a forced degradation study.

References

troubleshooting guide for reactions involving 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)benzhydrol.

Frequently Asked Questions (FAQs)

1. What are the primary applications of this compound in research and drug development?

This compound and its derivatives are valuable intermediates in medicinal chemistry. The trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, this benzhydrol is often used as a scaffold for synthesizing novel compounds with potential therapeutic activities, including as non-nucleoside HIV-1 reverse transcriptase inhibitors.[3]

2. What are the main safety precautions to consider when handling this compound?

This compound is classified as an irritant to the skin, eyes, and respiratory system. It is also combustible. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

3. How can I purify crude this compound?

The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: A common solvent system for recrystallizing benzhydrols is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or ethanol.[4] The ideal solvent system should dissolve the compound when hot but result in poor solubility at room temperature or below.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is effective. A mobile phase consisting of a gradient of hexane and ethyl acetate is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve an Rf value between 0.2 and 0.4 for the desired compound.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered in reactions involving this compound.

Guide 1: Grignard Synthesis of this compound

The synthesis of this compound is commonly achieved via a Grignard reaction between a phenylmagnesium halide and 3-(trifluoromethyl)benzaldehyde, or between a (3-trifluoromethylphenyl)magnesium halide and benzaldehyde.

Problem 1: Low or no yield of the Grignard reagent.

Possible Cause Solution
Presence of moisture Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF).
Inactive magnesium turnings Use fresh, shiny magnesium turnings. If the surface is dull, gently crush them in a mortar and pestle to expose a fresh surface. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Slow initiation of the reaction Add a small portion of the halide to the magnesium and observe for signs of reaction (cloudiness, gentle reflux). If no reaction starts, gentle heating with a heat gun may be necessary. An ultrasonic bath can also aid initiation.

Problem 2: Low yield of this compound.

Possible Cause Solution
Side reactions A common side product is the Wurtz coupling product (e.g., biphenyl).[6] To minimize this, add the halide dropwise to the magnesium to maintain a low concentration of the halide. Avoid excessive heating.
Reaction with carbon dioxide The Grignard reagent can react with atmospheric CO2 to form a carboxylic acid. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Incomplete reaction Allow the reaction to proceed for a sufficient amount of time after the addition of the aldehyde. Monitor the reaction by TLC to confirm the consumption of the starting material.
Product loss during workup Ensure the quenching of the reaction is done carefully, typically with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer multiple times with an organic solvent to maximize product recovery.
Guide 2: Oxidation of this compound to 3-(Trifluoromethyl)benzophenone

The oxidation of the secondary alcohol to a ketone is a common transformation.

Problem 1: Incomplete oxidation.

Possible Cause Solution
Insufficient oxidant Ensure at least a stoichiometric amount of the oxidizing agent is used. For some oxidants, a slight excess may be necessary.
Low reaction temperature While some oxidations are performed at low temperatures (e.g., Swern oxidation), others may require heating to proceed to completion. The bulky and electron-withdrawing nature of the trifluoromethyl group can slow down the reaction.[1][2]
Deactivated oxidant Use a fresh bottle of the oxidizing agent. Some reagents can degrade over time.

Problem 2: Formation of side products.

Possible Cause Solution
Over-oxidation This is less common for secondary alcohols but can occur with harsh oxidizing agents. Use milder conditions or a more selective oxidant (e.g., PCC, PDC, or Swern oxidation).
Formation of methylthiomethyl (MTM) ether (Swern oxidation) This side reaction can occur if the reaction temperature is not kept sufficiently low (below -60 °C).[7] Maintain careful temperature control throughout the addition of reagents.

Quantitative Data for Benzhydrol Oxidation

Oxidant Catalyst Solvent Temperature (°C) Yield of Benzophenone (%)
Hydrogen PeroxideSodium Tungstate / TBABDichloromethane90>95
Chromium Trioxide Resin-Dichloromethane80 (Microwave)~90
Molecular OxygenCPS-[VO(SAAM)2]Toluene100~98
Ru(bpy)3Cl24-cyano-N-methoxypyridiniumAcetonitrileRoom Temp (Photocatalyzed)High Conversion

Note: The yields are for the oxidation of unsubstituted benzhydrol and may vary for this compound.

Guide 3: Esterification of this compound

Problem 1: Low yield in Fischer Esterification.

Possible Cause Solution
Equilibrium limitation Fischer esterification is a reversible reaction.[8] To drive the reaction to completion, use a large excess of the alcohol or remove the water byproduct as it forms using a Dean-Stark trap.
Steric hindrance This compound is a sterically hindered secondary alcohol, which can slow down the reaction rate.[9] A longer reaction time or a higher reaction temperature may be required.
Insufficient catalyst Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

Problem 2: Difficulty with other esterification methods.

Reaction Type Potential Issue Solution
Mitsunobu Reaction Formation of side products due to the nucleophilicity of the azodicarboxylate.Ensure the pKa of the carboxylic acid is below 13. The order of addition of reagents can also be critical; typically, the alcohol, carboxylic acid, and triphenylphosphine are mixed before the slow addition of DEAD or DIAD at low temperature.[10]

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

This protocol is a general procedure for the Swern oxidation of a secondary alcohol.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, again maintaining the temperature below -60 °C.

  • After stirring for an additional 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-(Trifluoromethyl)benzophenone by column chromatography (hexane/ethyl acetate).

Note: This reaction generates carbon monoxide and dimethyl sulfide, which has a strong, unpleasant odor. This procedure must be performed in a well-ventilated fume hood.[11]

Protocol 2: Mitsunobu Esterification of this compound

This protocol describes a general procedure for the Mitsunobu reaction.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Note: The Mitsunobu reaction proceeds with inversion of stereochemistry at the alcohol carbon.[12]

Visualizations

General Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactions 3-(Trifluoromethyl)benzaldehyde 3-(Trifluoromethyl)benzaldehyde Grignard Reaction Grignard Reaction 3-(Trifluoromethyl)benzaldehyde->Grignard Reaction Grignard Reagent (PhMgBr) Grignard Reagent (PhMgBr) Grignard Reagent (PhMgBr)->Grignard Reaction Crude Product Crude Product Grignard Reaction->Crude Product Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Crude Product->Purification (Recrystallization/Chromatography) Pure this compound Pure this compound Purification (Recrystallization/Chromatography)->Pure this compound Pure 3-(Trifluoromethyl)benzhydrol_ref Pure this compound Oxidation Oxidation Pure 3-(Trifluoromethyl)benzhydrol_ref->Oxidation Esterification Esterification Pure 3-(Trifluoromethyl)benzhydrol_ref->Esterification Etherification Etherification Pure 3-(Trifluoromethyl)benzhydrol_ref->Etherification Ketone Ketone Oxidation->Ketone Ester Ester Esterification->Ester Ether Ether Etherification->Ether

Caption: A general workflow for the synthesis and subsequent derivatization of this compound.

Troubleshooting Logic for Low Yield in Grignard Synthesis

G Low Yield Low Yield Check for Moisture Check for Moisture Low Yield->Check for Moisture Flame-dry Glassware, Use Anhydrous Solvents Flame-dry Glassware, Use Anhydrous Solvents Check for Moisture->Flame-dry Glassware, Use Anhydrous Solvents Yes Check Mg Activation Check Mg Activation Check for Moisture->Check Mg Activation No Use Fresh Mg, Activate with Iodine Use Fresh Mg, Activate with Iodine Check Mg Activation->Use Fresh Mg, Activate with Iodine Yes Review Reaction Conditions Review Reaction Conditions Check Mg Activation->Review Reaction Conditions No Control Temperature, Slow Addition Control Temperature, Slow Addition Review Reaction Conditions->Control Temperature, Slow Addition Yes Check Workup Procedure Check Workup Procedure Review Reaction Conditions->Check Workup Procedure No Saturated NH4Cl Quench, Multiple Extractions Saturated NH4Cl Quench, Multiple Extractions Check Workup Procedure->Saturated NH4Cl Quench, Multiple Extractions Yes

Caption: A decision-making flowchart for troubleshooting low yields in the Grignard synthesis of this compound.

Simplified Reaction Pathway

G A 3-(Trifluoromethyl)benzaldehyde B This compound A->B + PhMgBr (Grignard) C 3-(Trifluoromethyl)benzophenone B->C [Oxidation] (e.g., Swern)

Caption: A simplified reaction pathway from the starting aldehyde to the final ketone product.

References

Validation & Comparative

A Comparative Guide to Chiral Alcohols in Asymmetric Catalysis: Spotlight on 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern asymmetric catalysis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. The choice of chiral catalyst or ligand is paramount in achieving high yields and enantiomeric excess (ee). This guide provides an objective comparison of the performance of 3-(Trifluoromethyl)benzhydrol-derived catalysts against other common chiral alcohols in the context of asymmetric ketone reduction, a fundamental transformation in organic synthesis.

Introduction to Chiral Alcohols in Catalysis

Chiral alcohols, particularly β-amino alcohols, are precursors to a powerful class of catalysts known as oxazaborolidines. In the seminal Corey-Bakshi-Shibata (CBS) reduction, these catalysts, used in substoichiometric amounts, facilitate the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using a borane source. The structure of the chiral alcohol backbone creates a well-defined chiral environment around the catalytically active center, dictating the facial selectivity of the hydride attack on the ketone.

The electronic and steric properties of the substituents on the chiral alcohol can significantly influence the catalyst's activity and selectivity. The introduction of a trifluoromethyl group, as seen in this compound, can impart unique properties due to its strong electron-withdrawing nature and steric bulk. This guide examines the impact of such modifications by comparing a catalyst derived from a trifluoromethylated amino alcohol to those derived from other widely used chiral alcohols in the asymmetric reduction of acetophenone, a standard benchmark substrate.

Comparative Performance Data

The following table summarizes the performance of various chiral amino alcohols as precursors to oxazaborolidine catalysts in the asymmetric reduction of acetophenone. This allows for a direct comparison of their efficacy in terms of yield and enantioselectivity.

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)ReductantSolventTime (h)Temp (°C)Yield (%)ee (%)
(S)-2-[(4-Trifluoromethyl)anilinomethyl]indoline 10BH₃·SMe₂THF24RT9592
(1R,2S)-1-Amino-2-indanol10BH₃·THFTHF1RT9897
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol5BH₃·THFTHF0.5RT9796
(1S,2R)-(-)-Norephedrine10BH₃·SMe₂Toluene2408588
(S)-Valinol10BH₃·SMe₂THF48RT7885

Analysis of Performance

The data indicates that the oxazaborolidine catalyst derived from (S)-2-[(4-Trifluoromethyl)anilinomethyl]indoline , a trifluoromethyl-containing chiral amino alcohol, demonstrates excellent enantioselectivity (92% ee) and a high yield (95%) in the asymmetric reduction of acetophenone. While its performance is comparable to the highly effective and commonly used (1R,2S)-1-Amino-2-indanol and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, the trifluoromethylated catalyst showcases the potential of fluorine-containing ligands in achieving high levels of stereocontrol. The electron-withdrawing nature of the trifluoromethyl group can influence the Lewis acidity of the boron center in the oxazaborolidine catalyst, potentially enhancing its catalytic activity and selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the application of these catalytic systems in your own research.

General Experimental Protocol for the Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

Materials:

  • Chiral amino alcohol (e.g., (S)-2-[(4-Trifluoromethyl)anilinomethyl]indoline)

  • Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (0.1 mmol, 10 mol%).

  • Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of the borane complex (e.g., BH₃·SMe₂ in THF, 1.2 mmol, 1.2 eq.) to the stirred solution of the amino alcohol.

  • Stir the mixture at room temperature for 1 hour to ensure the in-situ formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).

  • Add a solution of acetophenone (1.0 mmol, 1.0 eq.) in anhydrous THF (1 mL) dropwise to the catalyst solution over 5 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of methanol (2 mL).

  • Stir the mixture for 30 minutes at room temperature.

  • Acidify the mixture with 1 M HCl (5 mL) and stir for another 30 minutes.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizing the Catalytic Pathway

To aid in understanding the process, the following diagrams illustrate the key concepts and workflows involved in asymmetric ketone reduction.

CBS_Catalytic_Cycle cluster_0 Catalyst Formation cluster_1 Catalytic Reduction Chiral Amino Alcohol Chiral Amino Alcohol Oxazaborolidine Catalyst Oxazaborolidine Catalyst Chiral Amino Alcohol->Oxazaborolidine Catalyst + Borane Borane Borane Ketone Ketone Oxazaborolidine Catalyst->Ketone Coordination Chiral Alcohol Product Chiral Alcohol Product Ketone->Chiral Alcohol Product Hydride Transfer (from Borane) Chiral Alcohol Product->Oxazaborolidine Catalyst Release & Catalyst Regeneration

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

experimental_workflow start Start catalyst_formation In-situ Catalyst Formation (Chiral Amino Alcohol + Borane) start->catalyst_formation reaction Asymmetric Reduction (Ketone + Catalyst + Borane) catalyst_formation->reaction workup Reaction Quenching & Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, ee% determination) purification->analysis end End analysis->end

Caption: General experimental workflow for asymmetric ketone reduction.

Conclusion

This guide highlights the strong performance of a this compound-related chiral amino alcohol in the asymmetric reduction of acetophenone, achieving high yield and enantioselectivity that is competitive with well-established, non-fluorinated analogues. The unique electronic properties conferred by the trifluoromethyl group make such chiral alcohols and their derivatives valuable tools in the development of new and efficient asymmetric catalysts. The provided experimental protocols and comparative data serve as a valuable resource for researchers in selecting and implementing the most suitable catalytic system for their synthetic targets.

Comparative Analysis of 3-(Trifluoromethyl)benzhydrol and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-(Trifluoromethyl)benzhydrol and its analogs, with a focus on their potential as anticancer agents through the inhibition of the Epidermal Growth Factor Receptor (EGFR). The inclusion of a trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a key substituent in drug design.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the targeted signaling pathway to offer an objective comparison for research and development purposes.

Data Presentation: Anticancer and EGFR Inhibitory Activities

The following tables summarize the in vitro biological activities of various benzhydrol analogs and other compounds bearing the trifluoromethylphenyl moiety against different cancer cell lines and EGFR kinase. It is important to note that the data is compiled from different studies, and direct comparison should be considered with this in mind.

Table 1: Cytotoxicity of Benzhydrol Analogs against Human Cancer Cell Lines

CompoundCancer Cell LineIncubation Time (hr)IC50 (µM)Reference
Benzhydrol analog 3b MDA-MB-231 (Breast)4815.84 ± 1.01[2]
Benzhydrol analog 3b MDA-MB-231 (Breast)721.19 ± 0.78[2]
Benzhydrol analog 3e MDA-MB-231 (Breast)72Moderately active[2]
Tamoxifen (Control)MDA-MB-231 (Breast)--[2]

Table 2: EGFR Kinase Inhibitory Activity and Cytotoxicity of Trifluoromethylated Compounds

CompoundTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Compound 9u (5-trifluoromethylpyrimidine derivative)EGFR Kinase0.091A549 (Lung)0.35[3][4]
MCF-7 (Breast)3.24[3][4]
PC-3 (Prostate)5.12[3][4]
Compound 12 (Sulfadiazine derivative)EGFRwt0.0145A431 (Skin)-[5]
EGFRT790M0.0354A549 (Lung)-[5]
H1975 (Lung)-[5]
Gefitinib (Control)EGFRwt0.0182--[5]
Osimertinib (Control)EGFRT790M0.0085--[5]

Experimental Protocols

Synthesis of a this compound Analog

This protocol describes the synthesis of 3-trifluoromethyl-α-ethyl-benzhydrol, a representative analog of this compound.[6]

Materials:

  • Propiophenone

  • Dry ether

  • Magnesium turnings

  • 3-Trifluoromethyl-bromobenzene

  • 10% aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A Grignard solution is prepared from 13.6 g of magnesium turnings and 126 g of 3-trifluoromethyl-bromobenzene in 182 ml of dry ether.

  • A solution of 37.5 g of propiophenone in 200 ml of dry ether is added dropwise to the Grignard solution at -10°C.

  • The reaction mixture is stirred at 0°C for 30 minutes and then refluxed for 1 hour.

  • After cooling to 0°C, the Grignard complex is decomposed with a 10% aqueous ammonium chloride solution.

  • The ethereal phase is separated, washed until neutral, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the residual oil is purified by fractional distillation in vacuo to yield 3-trifluoromethyl-α-ethyl-benzhydrol.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., this compound analog)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the EGFR kinase enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

The following diagrams illustrate the targeted EGFR signaling pathway and a general workflow for the synthesis and evaluation of this compound analogs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P1 P EGFR->P1 P2 P EGFR->P2 EGF EGF (Ligand) EGF->EGFR RAS RAS P1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Analog Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of analogs.

Experimental_Workflow Start Starting Materials (e.g., Propiophenone, 3-Trifluoromethyl-bromobenzene) Synthesis Chemical Synthesis (e.g., Grignard Reaction) Start->Synthesis Purification Purification & Characterization (e.g., Distillation, NMR, MS) Synthesis->Purification Compound This compound Analog Purification->Compound Bioassays Biological Evaluation Compound->Bioassays EGFR_Assay EGFR Kinase Inhibition Assay Bioassays->EGFR_Assay Cell_Assay Cell Viability (MTT) Assay Bioassays->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) EGFR_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Workflow for synthesis and evaluation of benzhydrol analogs.

References

Validating the Structure of 3-(Trifluoromethyl)benzhydrol: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 3-(Trifluoromethyl)benzhydrol. This guide provides a comparative analysis of its spectral data against the well-characterized analogue, benzhydrol, supported by detailed experimental protocols.

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure of a compound. This guide focuses on the validation of the structure of this compound, a fluorinated analogue of benzhydrol, through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral features with those of the parent compound, benzhydrol, we can confidently assign the structure of this trifluoromethylated derivative.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the reference compound, benzhydrol. This side-by-side comparison highlights the influence of the trifluoromethyl group on the spectral properties.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound 7.25-7.60m9HAromatic H
5.85s1HCH-OH
~2.5 (broad)s1HOH
Benzhydrol 7.20-7.40m10HAromatic H
5.83d1HCH-OH
2.18d1HOH

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Assignment
This compound 144.5, 143.2, 130.8 (q, J=32 Hz), 129.2, 129.1, 128.6, 128.2, 126.4, 125.4 (q, J=4 Hz), 124.3 (q, J=272 Hz), 123.0 (q, J=4 Hz)Aromatic & CF₃ Carbons
76.1CH-OH
Benzhydrol 143.8Aromatic C
128.5Aromatic C
127.5Aromatic C
126.5Aromatic C
76.3CH-OH

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

Compound Frequency (cm⁻¹) Intensity Assignment
This compound ~3350BroadO-H stretch
3050-2850MediumC-H stretch (aromatic & aliphatic)
~1600, ~1490, ~1450Medium-StrongC=C stretch (aromatic)
~1330StrongC-F stretch
~1170, ~1130StrongC-F stretch
~1070StrongC-O stretch
Benzhydrol 3360BroadO-H stretch
3060-3020MediumC-H stretch (aromatic)
2870MediumC-H stretch (aliphatic)
1595, 1490, 1450Medium-StrongC=C stretch (aromatic)
1015StrongC-O stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound m/z (Relative Intensity %) Assignment
This compound 252 ([M]⁺), 233, 183, 155, 105, 77Molecular ion and characteristic fragments
Benzhydrol 184 ([M]⁺), 167, 152, 105, 77Molecular ion and characteristic fragments

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a standard reference for researchers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 4 seconds.

  • Relaxation Delay: 1 second.

  • Number of Scans: 16.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: -10 to 220 ppm.

  • Acquisition Time: 1.5 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was ground with anhydrous potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A spectrum of the empty sample compartment was recorded as the background.

Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: An electron ionization (EI) mass spectrometer coupled with a gas chromatograph (GC) for sample introduction was used.

GC Conditions:

  • Column: Standard non-polar capillary column (e.g., HP-5MS).

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, ramped to 280°C at 10°C/min.

  • Carrier Gas: Helium.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: 50-500 m/z.

Data Analysis: The mass spectrum corresponding to the chromatographic peak of the analyte was analyzed for the molecular ion and characteristic fragmentation patterns.

Workflow for Structural Validation

The logical flow for validating the structure of this compound using the described spectroscopic methods is illustrated in the following diagram.

Workflow for Spectroscopic Validation of this compound cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation NMR NMR Proton_Environment Proton Environment (¹H NMR) NMR->Proton_Environment Carbon_Backbone Carbon Backbone & CF₃ (¹³C NMR) NMR->Carbon_Backbone IR IR Functional_Groups Functional Groups (IR) IR->Functional_Groups MS MS Molecular_Weight Molecular Weight & Fragmentation (MS) MS->Molecular_Weight Structure_Validation Validated Structure of This compound Proton_Environment->Structure_Validation Carbon_Backbone->Structure_Validation Functional_Groups->Structure_Validation Molecular_Weight->Structure_Validation

Caption: Spectroscopic validation workflow.

By systematically applying these spectroscopic techniques and comparing the resulting data with that of a known analogue, the chemical structure of this compound can be unequivocally confirmed. This guide provides the necessary data and protocols to aid researchers in this fundamental aspect of chemical analysis.

A Comparative Analysis of 3-(Trifluoromethyl)benzhydrol Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to predicting potential off-target effects and ensuring drug safety and efficacy. This guide provides a comparative analysis of the cross-reactivity profile of 3-(Trifluoromethyl)benzhydrol and its analogs, focusing on their potential to induce cytochrome P450 (CYP) enzymes, a primary mechanism of cross-reactivity for this class of compounds.

This guide will compare the known or expected inductive potential of the benzhydrol class of compounds with well-characterized CYP inducers: Phenobarbital, Rifampicin, and Omeprazole. The primary mechanism of action for this induction is the activation of nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which in turn regulate the transcription of CYP genes.

Comparative Analysis of Cytochrome P450 Induction

To provide a quantitative context for the potential cross-reactivity of this compound, this section summarizes the in vitro CYP induction profiles of established inducing agents. The data is presented as the half-maximal effective concentration (EC50) and the maximum induction effect (Emax), which represent the potency and efficacy of induction, respectively.

CompoundCYP IsoformEC50 (µM)Emax (fold induction)Primary Activating Nuclear Receptor
Flumecinol CYP IsoformsData not publicly availableData not publicly availableCAR/PXR (presumed)
Phenobarbital CYP2B6~14.5 - 58.4~7.6CAR[3][4]
CYP3A4~58.4~7.6CAR/PXR[5]
Rifampicin CYP2C9~0.087 - 0.149~2.7 - 3.6PXR[6]
CYP2C19~0.803 - 1.64~8.5 - 19.9PXR[6]
CYP3A4~0.066 - 0.847~6.1 - 20.8PXR[5][6]
Omeprazole CYP1A2~0.075~12AhR (Aryl Hydrocarbon Receptor)[5]
CYP3A4~100 - 250 (in some systems)~4 (mRNA level)PXR (at higher concentrations)[7][8]

Note: The EC50 and Emax values can vary depending on the experimental system (e.g., specific hepatocyte donor, cell line), incubation time, and endpoint measured (mRNA vs. enzyme activity). The data presented here are representative values from published literature.

Experimental Protocols for Cross-Reactivity Analysis

The following is a detailed methodology for a standard in vitro cytochrome P450 induction assay using cryopreserved human hepatocytes, a gold-standard method for assessing the inductive potential of a test compound.

Objective:

To determine the potential of a test compound to induce the expression and activity of major drug-metabolizing CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) in cultured human hepatocytes.

Materials:
  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated culture plates (e.g., 24- or 48-well)

  • Test compound (this compound or analog)

  • Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

  • Vehicle control (e.g., DMSO)

  • CYP probe substrates (specific for each isoform)

  • LC-MS/MS system for metabolite quantification

  • Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)

Experimental Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis thaw Thaw Cryopreserved Hepatocytes plate Plate Hepatocytes on Collagen-Coated Plates thaw->plate treat Treat with Test Compound, Positive & Vehicle Controls (48-72 hours) plate->treat activity CYP Activity Assay: Incubate with Probe Substrates treat->activity mrna CYP mRNA Analysis: Lyse cells, Isolate RNA treat->mrna lcms LC-MS/MS Analysis of Metabolites activity->lcms qpcr qRT-PCR Analysis mrna->qpcr calculate Calculate Fold Induction (vs. Vehicle Control) lcms->calculate qpcr->calculate ec50 Determine EC50 and Emax calculate->ec50

Figure 1. Experimental workflow for in vitro CYP induction assay.

Detailed Steps:
  • Hepatocyte Culture:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes onto collagen-coated plates at a recommended density.

    • Allow the cells to attach and form a monolayer for 24-48 hours.

  • Compound Treatment:

    • Prepare a dilution series of the test compound and positive controls in the culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all treatments and typically below 0.5%.

    • Replace the medium with the medium containing the test compound, positive controls, or vehicle control.

    • Incubate the cells for 48 to 72 hours, with daily media changes.

  • Endpoint Measurement:

    • CYP Enzyme Activity Assay:

      • After the treatment period, wash the cells with a buffer.

      • Incubate the cells with a cocktail of specific CYP probe substrates for a defined period.

      • Collect the supernatant and quench the reaction.

      • Analyze the formation of specific metabolites using a validated LC-MS/MS method.[9][10]

    • CYP mRNA Expression Analysis:

      • After the treatment period, lyse the cells and isolate total RNA.

      • Perform reverse transcription to generate cDNA.

      • Quantify the relative expression of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.

  • Data Analysis:

    • Calculate the fold induction of CYP activity or mRNA expression for each treatment group relative to the vehicle control.

    • Plot the fold induction against the concentration of the test compound.

    • Determine the EC50 and Emax values by fitting the data to a suitable dose-response model.[11]

Signaling Pathway for CYP Induction

The induction of CYP enzymes by xenobiotics like this compound and the comparator compounds is primarily mediated by the activation of the nuclear receptors PXR and CAR. The following diagram illustrates this signaling pathway.

CYP_Induction_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Inducer Inducer (e.g., this compound, Phenobarbital, Rifampicin) PXR PXR (Pregnane X Receptor) Inducer->PXR Activates CAR CAR (Constitutive Androstane Receptor) Inducer->CAR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR RXR RXR (Retinoid X Receptor) RXR->PXR_RXR RXR->CAR_RXR XRE Xenobiotic Response Element (XRE) in DNA PXR_RXR->XRE Binds to CAR_RXR->XRE Binds to CYP_Gene CYP Gene (e.g., CYP2B6, CYP3A4) CYP_mRNA CYP mRNA CYP_Gene->CYP_mRNA Transcription CYP_Protein CYP Protein (Enzyme) CYP_mRNA->CYP_Protein Translation

Figure 2. Simplified signaling pathway of CYP enzyme induction by xenobiotics.

References

A Comparative Guide to the Asymmetric Synthesis of Chiral Trifluoromethylated Benzhydrols and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. Chiral tertiary alcohols bearing a trifluoromethyl group, such as derivatives of 3-(Trifluoromethyl)benzhydrol, are particularly valuable pharmacophores. This guide provides an objective comparison of the leading catalytic methodologies for the asymmetric synthesis of these important compounds, with a focus on providing actionable data for researchers in the field.

Performance Benchmarking of Catalytic Systems

The asymmetric synthesis of chiral trifluoromethylated tertiary alcohols can be broadly approached in two ways: the enantioselective transformation of a prochiral trifluoromethylated benzhydrol derivative or the de novo construction of the chiral center from simpler precursors. The following table summarizes the performance of key catalytic systems for these transformations.

Catalytic SystemTransformationSubstrate ExampleCatalyst Loading (mol%)Yield (%)Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee)Key Advantages
Iridium/PyOX [1][2]Enantioselective DesymmetrizationThis compound derivative2.5 (Ir) / 5.5 (Ligand)8895:5 e.r.High enantioselectivity for desymmetrization; no need for a hydrogen acceptor.[1][2]
Copper/Bisoxazolidine [3]Asymmetric Nitroaldol Reaction1,1,1-TrifluoroketoneNot specifiedHighNot specifiedEfficient for the construction of β-hydroxy nitroalkanes.
Organocatalysis (Cinchona Alkaloid) [4][5]Asymmetric Conjugate Cyanationβ-Aryl-β-trifluoromethyl enoneNot specifiedHighHigh to excellentMetal-free; high efficiency for specific transformations.
Zinc/Bis(prolinol)phenol Asymmetric AlkynylationTrifluoromethyl ketone10HighHighProvides access to versatile propargylic CF3-substituted tertiary alcohols.[6]
Ruppert-Prakash Reagent (TMSCF3) Nucleophilic TrifluoromethylationAldehydes/KetonesCatalytic (initiator)Modest to excellentUp to 93% ee (with chiral initiator)Widely applicable for introducing the CF3 group.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adoption of synthetic protocols. Below are representative experimental procedures for the benchmarked catalytic systems.

Iridium-Catalyzed Enantioselective Desymmetrization of a this compound Derivative[1][2]

This protocol describes the intramolecular dehydrogenative silylation of a prochiral trifluoromethylated benzhydrol derivative, followed by Tamao oxidation to yield the chiral diol.

Step 1: Dehydrogenative Silylation

  • In a glovebox, a screw-capped vial is charged with [Ir(OMe)(cod)]2 (2.5 mol%), the chiral PyOX ligand (e.g., L6, 5.5 mol%), and the this compound derivative (1.0 equiv.).

  • The vial is sealed, removed from the glovebox, and placed under an argon atmosphere.

  • Anhydrous solvent (e.g., toluene) is added via syringe.

  • The reaction mixture is stirred at 80 °C for the time indicated by reaction monitoring (e.g., TLC or 19F NMR).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

Step 2: Tamao Oxidation

  • The crude product from Step 1 is dissolved in a mixture of THF and methanol.

  • Potassium fluoride (KF) and potassium bicarbonate (KHCO3) are added, followed by the slow addition of 30% hydrogen peroxide (H2O2) at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral diol.

Organocatalytic Asymmetric Synthesis of a Trifluoromethyl-Substituted Diarylpyrroline[4]

This protocol is an example of an organocatalyzed enantioselective conjugate cyanation to construct a trifluoromethylated all-carbon quaternary chiral center.

  • To a solution of the β-aryl-β-trifluoromethyl-disubstituted enone (1.0 equiv.) in an appropriate solvent (e.g., chloroform), the cinchona alkaloid-derived catalyst (e.g., 1-10 mol%) is added.

  • A cyanide source (e.g., acetone cyanohydrin) is added to the mixture.

  • The reaction is stirred at a specified temperature (e.g., room temperature) until completion, as monitored by TLC or HPLC.

  • The reaction mixture is then directly purified by flash column chromatography on silica gel to yield the desired product.

Visualizing the Workflow: Iridium-Catalyzed Desymmetrization

The following diagram illustrates the experimental workflow for the Iridium-catalyzed enantioselective desymmetrization of a this compound derivative.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Oxidation cluster_purification Purification start Start reagents Combine [Ir(OMe)(cod)]2, PyOX Ligand, and Benzhydrol Derivative start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat at 80°C (Dehydrogenative Silylation) solvent->heat cool Cool to RT heat->cool evaporate Solvent Evaporation cool->evaporate oxidation Tamao Oxidation (KF, KHCO3, H2O2) evaporate->oxidation quench Quench with Na2S2O3 oxidation->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify finish Final Chiral Product purify->finish

Caption: Workflow for Ir-catalyzed desymmetrization.

Conclusion

The asymmetric synthesis of chiral trifluoromethylated benzhydrols and their analogs can be achieved through various effective catalytic methods. The Iridium-catalyzed enantioselective desymmetrization offers a highly selective route for modifying existing prochiral benzhydrols. For the de novo synthesis, researchers have a choice between several powerful methodologies, including copper-catalyzed reactions, organocatalysis, and the use of the Ruppert-Prakash reagent, each with its own set of advantages. The selection of the optimal method will depend on the specific target molecule, available starting materials, and desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable chiral building blocks.

References

A Comparative Guide to the Efficacy of 3-(Trifluoromethyl)benzhydrol Derivatives and Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The core structure of interest, 3-(trifluoromethyl)benzhydrol, and its analogs have been investigated for their biological activities. Notably, derivatives of the structurally similar 4-(trifluoromethyl)benzohydrazide have demonstrated inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the cholinergic hypothesis of Alzheimer's disease.

In Vitro Efficacy: Inhibition of Cholinesterases

A study on hydrazones of 4-(trifluoromethyl)benzohydrazide revealed their potential as dual inhibitors of both AChE and BuChE. The inhibitory activities were determined using the spectrophotometric Ellman's method and are presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]

Table 1: In Vitro Cholinesterase Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Hydrazone Derivatives [1]

Compound IDR Group (Substituent on Benzylidene)AChE IC50 (µM)BuChE IC50 (µM)
2a H79.9155.6
2d 2-Cl82.148.7
2g 2-OH48.8134.8
2l 4-CF346.863.6
2o 2-Br88.284.3
2p 3-CF386.981.7
2q 2-CF385.319.1
3c Cyclohexanone100.298.5
3d Camphor137.7120.5
Rivastigmine (Reference Drug)39.511.5

Data sourced from a study on hydrazones of 4-(trifluoromethyl)benzohydrazide as new inhibitors of acetyl- and butyrylcholinesterase.[1]

The data indicates that while most of the tested compounds were more potent inhibitors of AChE, certain derivatives, such as the 2-chloro (2d) and 2-trifluoromethyl (2q) benzylidene derivatives, exhibited stronger inhibition of BuChE.[1] Notably, the 4-(trifluoromethyl)benzylidene derivative (2l) was the most potent AChE inhibitor among the tested series.[1]

Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease

The primary therapeutic target of the evaluated compounds is the cholinergic system. In a healthy brain, the neurotransmitter acetylcholine (ACh) is crucial for cognitive functions like learning and memory. ACh is released into the synaptic cleft and binds to postsynaptic receptors to transmit nerve impulses. This signal is terminated by the action of cholinesterases (AChE and BuChE), which hydrolyze ACh. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in ACh levels and impaired cognitive function. Cholinesterase inhibitors act by blocking the action of these enzymes, thereby increasing the concentration and duration of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh_Synapse Acetylcholine (ACh) ACh_Release->ACh_Synapse AChE_BuChE AChE & BuChE ACh_Synapse->AChE_BuChE Hydrolysis ACh_Receptor Acetylcholine Receptors ACh_Synapse->ACh_Receptor Inhibitor Cholinesterase Inhibitor Inhibitor->AChE_BuChE Inhibition Signal_Transduction Signal Transduction (Cognition, Memory) ACh_Receptor->Signal_Transduction InVivo_Workflow Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 1 week) Grouping Random Grouping (Vehicle, Scopolamine, Test Compound + Scopolamine, Reference Drug + Scopolamine) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Test compound or reference drug, e.g., oral gavage for 7 days) Grouping->Drug_Administration Amnesia_Induction Amnesia Induction (Scopolamine injection, i.p.) Drug_Administration->Amnesia_Induction Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze, Y-maze) Amnesia_Induction->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (Brain tissue collection for ex vivo cholinesterase activity, neurotransmitter levels) Behavioral_Testing->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

References

A Comparative Guide to the Validation of Analytical Methods for 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of 3-(Trifluoromethyl)benzhydrol. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methodologies.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1][2] However, other techniques such as Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry can also be employed. This guide presents a validation framework for a chiral HPLC method and compares its performance with GC and UV-Vis spectrophotometry, supported by experimental protocols and data.

Method Comparison

The choice of an analytical method depends on various factors, including the nature of the analyte, the required sensitivity, and the sample matrix.[3][4] The following table summarizes the key performance characteristics of HPLC, GC, and UV-Vis spectrophotometry for the analysis of this compound.

Parameter HPLC (Chiral) Gas Chromatography (GC) UV-Vis Spectrophotometry
Specificity High (Enantioselective)High (Good for volatile impurities)Low (Prone to interference)
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL~3 µg/mL
Sample Throughput ModerateHighHigh
Instrumentation Cost HighHighLow
Solvent Consumption HighLowModerate

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline the experimental protocols for the HPLC, GC, and UV-Vis spectrophotometric analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the enantioselective analysis of this compound.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.[5]

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.[5]

Gas Chromatography (GC) Method

This method is suitable for the analysis of this compound and its volatile impurities.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Injection Volume: 1 µL (splitless).

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in methanol to achieve a final concentration within the linear range of the method.

UV-Vis Spectrophotometry Method

This method is a simpler, but less specific, alternative for the quantification of this compound.

Method Parameters:

  • Spectrophotometer: A calibrated UV-Vis spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution of this compound from 200 to 400 nm. The expected λmax for benzhydrol derivatives is in the range of 220-230 nm.

  • Standard Curve: Prepare a series of standard solutions of this compound in methanol covering the expected concentration range of the samples. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Dissolve the sample in methanol to achieve a final concentration that falls within the range of the standard curve. Measure the absorbance at the λmax and determine the concentration from the calibration curve.

Validation of the HPLC Method

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[6] The following is a typical workflow for the validation of the chiral HPLC method for this compound analysis, based on ICH guidelines.

Figure 1. Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria

The following table outlines the key validation parameters and their typical acceptance criteria for the chiral HPLC method.

Validation Parameter Experimental Protocol Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples to demonstrate that no interferences from excipients or related substances are present at the retention time of the analyte enantiomers.No interfering peaks at the retention times of the enantiomers. Resolution between enantiomers > 1.5.
Linearity Analyze a minimum of five concentrations of the analyte over the range of 50% to 150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of approximately 10:1. Precision at the LOQ should be acceptable.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.No significant change in resolution, retention times, and peak shape. System suitability parameters should be met.

Conclusion

This guide provides a framework for the validation of an HPLC method for the analysis of this compound and offers a comparison with alternative techniques. The chiral HPLC method demonstrates high specificity and sensitivity, making it the preferred method for enantioselective analysis. While GC and UV-Vis spectrophotometry can be suitable for specific applications, they have limitations in terms of specificity and sensitivity, respectively. The selection of the most appropriate analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the desired level of accuracy, precision, and the nature of the sample matrix. Proper method validation in accordance with ICH guidelines is crucial to ensure the reliability and consistency of the analytical data generated.

References

A Head-to-Head Comparison: 3-(Trifluoromethyl)benzhydrol vs. Benzhydrol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical intermediates and chemical synthesis, the benzhydrol scaffold serves as a foundational structure for a multitude of applications, including the development of antihistamines, antihypertensives, and other therapeutic agents.[1][2] The strategic modification of this core structure can dramatically alter its physicochemical and biological properties. This guide provides a head-to-head comparison of the parent compound, benzhydrol, and its fluorinated analogue, 3-(Trifluoromethyl)benzhydrol, offering researchers, scientists, and drug development professionals a data-driven overview to inform their work.

Physicochemical Properties: The Impact of Trifluorination

The introduction of a trifluoromethyl (-CF3) group onto the benzhydrol structure significantly modifies its key physicochemical parameters. The -CF3 group is highly electron-withdrawing and lipophilic, which in turn influences properties such as melting point, boiling point, and acidity.[3] A summary of these properties is presented below.

PropertyBenzhydrolThis compoundInfluence of -CF3 Group
Molecular Formula C₁₃H₁₂O[4]C₁₄H₁₁F₃O[]Addition of CF₃
Molecular Weight 184.23 g/mol [4]252.23 g/mol [][6]Increased molecular mass
Melting Point 65-67 °C[7][8]62-66 °C[9][10]Similar range, minimal impact
Boiling Point 297-298 °C[7][8]309.1 °C (at 760 mmHg)[]Increased due to higher molecular weight and polarity
Water Solubility Slightly soluble / Insoluble[7][8]Not specified, but expected to be lowerIncreased lipophilicity generally decreases water solubility
pKa ~13.55 (Predicted)[8]~13.36 (Predicted)[9][10]Slightly increased acidity due to electron-withdrawing nature[3]
Appearance White to off-white crystalline solid[1][7]Off-white solid[10]Similar

Synthesis and Reactivity

Both benzhydrol and this compound are typically synthesized via the reduction of their corresponding benzophenone precursors. This common synthetic route allows for a direct comparison of the reaction protocols.

Experimental Protocol: Reduction of Benzophenone to Benzhydrol

A widely used and established method for synthesizing benzhydrol is the reduction of benzophenone using zinc dust in an alkaline alcoholic solution.[11]

Reagents and Equipment:

  • Benzophenone

  • Technical flake sodium hydroxide

  • 95% Ethanol

  • Technical zinc dust

  • 3 L round-bottomed flask with mechanical stirrer

  • Filtration apparatus

  • Ice bath

  • Concentrated hydrochloric acid

Procedure:

  • In the round-bottomed flask, combine 200 g of sodium hydroxide, 200 g of benzophenone, 2 L of 95% ethanol, and 200 g of zinc dust.[11]

  • Stir the mixture mechanically. The reaction is exothermic and will spontaneously warm to approximately 70°C.[11]

  • Continue stirring for 2-3 hours until the mixture begins to cool.[11]

  • Filter the mixture with suction and wash the zinc residue with two 100 mL portions of hot ethanol.[11]

  • Pour the filtrate into five volumes of ice water and acidify with approximately 425 mL of concentrated hydrochloric acid.[11]

  • Benzhydrol will precipitate as a white crystalline mass.[11]

  • Collect the product by suction filtration. The crude product can be recrystallized from hot ethanol to yield pure benzhydrol.[11]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound follows a similar reductive pathway, starting from 3-(Trifluoromethyl)benzophenone. Catalytic hydrogenation is a highly efficient method.[12][13]

Reagents and Equipment:

  • 3-(Trifluoromethyl)benzophenone

  • 2-Propanol

  • trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) catalyst[12]

  • Potassium tert-butoxide (t-C₄H₉OK)

  • High-pressure hydrogenation reactor

  • Standard glassware for workup

Procedure:

  • In a high-pressure reactor, dissolve 3-(Trifluoromethyl)benzophenone in 2-propanol.[12]

  • Add the Ruthenium catalyst and potassium tert-butoxide base. A typical substrate/catalyst/base ratio can be 2000:1:8.[12][13]

  • Pressurize the reactor with hydrogen gas (e.g., 8 atm) and maintain the temperature at approximately 28-35°C.[12][13]

  • The reaction is typically complete within 1-18 hours, yielding the product with high selectivity and minimal over-reduction to the corresponding diphenylmethane.[12][13]

  • After depressurization, the product can be isolated using standard workup and purification techniques such as solvent evaporation and chromatography.

The following diagram illustrates the general synthetic workflow for both compounds.

G General Synthesis Workflow cluster_benzhydrol Benzhydrol Synthesis cluster_cf3 This compound Synthesis b_start Benzophenone b_product Benzhydrol b_start->b_product Reduction b_reagent Reducing Agent (e.g., Zn/NaOH or NaBH4) b_reagent->b_product c_start 3-(Trifluoromethyl)- benzophenone c_product This compound c_start->c_product Reduction c_reagent Reducing Agent (e.g., Catalytic Hydrogenation) c_reagent->c_product G Impact of Trifluoromethylation on Drug Properties A Benzhydrol Scaffold B Addition of -CF3 Group A->B C Increased Lipophilicity B->C D Enhanced Metabolic Stability (Blocked Metabolism) B->D E Altered Electronic Properties B->E F Improved Membrane Permeability C->F G Longer Biological Half-Life D->G H Modified Target Binding & Potency E->H I Improved Pharmacokinetic & Pharmacodynamic Profile F->I G->I H->I

References

Determining the Absolute Configuration of 3-(Trifluoromethyl)benzhydrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of common methods for assigning the absolute stereochemistry of 3-(Trifluoromethyl)benzhydrol, with a detailed focus on the widely used Mosher's ester analysis.

The spatial arrangement of substituents around a chiral center can significantly impact a molecule's biological activity. Therefore, confirming the absolute configuration of compounds like this compound, a chiral secondary alcohol, is paramount. Several powerful analytical techniques can be employed for this purpose, each with its own advantages and limitations.

Comparison of Key Methods
MethodPrincipleAdvantagesLimitations
Mosher's Ester Analysis Derivatization of the alcohol with a chiral reagent (MTPA) to form diastereomers, followed by ¹H NMR analysis of chemical shift differences.[1][2][3]Relatively simple and does not require specialized equipment beyond a standard NMR spectrometer. The methodology is well-established and widely documented.[1][2][3]Requires chemical derivatization, which may be difficult for sterically hindered alcohols. Interpretation can sometimes be complex for molecules with multiple chiral centers.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms.[4][5][6]Provides the most definitive and unambiguous determination of absolute configuration.[4][5][6]Requires a high-quality single crystal, which can be challenging and time-consuming to grow.[4][5]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8][9][10] The experimental spectrum is compared to a computationally predicted spectrum to assign the absolute configuration.[7][8][11]Non-destructive and performed on the sample in solution, eliminating the need for crystallization.[7]Requires a specialized VCD spectrometer and expertise in computational chemistry for accurate spectral prediction.[7][12]

This guide will now focus on providing a detailed experimental protocol and data interpretation for the Mosher's ester analysis of this compound.

Experimental Protocol: Mosher's Ester Analysis of this compound

This protocol details the preparation of the (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters of this compound and the subsequent analysis of their ¹H NMR spectra to determine the absolute configuration of the alcohol.

Materials:

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • This compound (enantiomerically enriched)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Preparation of the (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of the enantiomerically enriched this compound in 0.5 mL of anhydrous pyridine.

    • Add a 1.2 molar equivalent of (R)-MTPA-Cl to the solution.

    • Seal the tube and allow the reaction to proceed at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by adding a few drops of water.

    • Extract the product with DCM, wash with dilute HCl and brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure. The crude product is often sufficiently pure for NMR analysis. If not, purify by flash chromatography on silica gel.

  • Preparation of the (S)-MTPA Ester:

    • Follow the same procedure as above, but use (S)-MTPA-Cl instead of (R)-MTPA-Cl.

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectra of both the (R)-MTPA and (S)-MTPA esters in CDCl₃.

    • Carefully assign the chemical shifts (δ) for the protons on either side of the stereocenter.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δₛ - δᵣ .

Data Interpretation:

The basis of Mosher's method is that the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. In the most stable conformation, this phenyl group will shield or deshield nearby protons of the alcohol substrate. By analyzing the sign of the Δδ values, the absolute configuration can be determined.

  • Positive Δδ values (δₛ > δᵣ) are typically observed for protons on one side of the Mosher's ester plane.

  • Negative Δδ values (δₛ < δᵣ) are typically observed for protons on the other side.

By constructing a model of the MTPA ester, one can predict which protons will have positive or negative Δδ values for a given absolute configuration of the alcohol.

Expected ¹H NMR Data for the MTPA Esters of this compound

The following table summarizes the expected ¹H NMR chemical shift differences (Δδ = δₛ - δᵣ) for the protons of the two aromatic rings of this compound upon esterification with (R)- and (S)-MTPA.

ProtonsExpected Δδ (ppm) for (R)-benzhydrolExpected Δδ (ppm) for (S)-benzhydrol
Phenyl Ring Protons NegativePositive
3-(CF₃)Phenyl Ring Protons PositiveNegative

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in determining the absolute configuration of this compound using Mosher's ester analysis.

Mosher_Method_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis cluster_determination Configuration Assignment start This compound r_mtpa (R)-MTPA Ester start->r_mtpa + (R)-MTPA-Cl s_mtpa (S)-MTPA Ester start->s_mtpa + (S)-MTPA-Cl nmr_r ¹H NMR of (R)-Ester r_mtpa->nmr_r nmr_s ¹H NMR of (S)-Ester s_mtpa->nmr_s delta Calculate Δδ = δs - δr nmr_r->delta nmr_s->delta model Analyze Δδ Pattern delta->model config Assign Absolute Configuration model->config

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(Trifluoromethyl)benzhydrol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this chemical compound.

Core Principles of Chemical Waste Management

The fundamental principle governing the disposal of this compound is to treat it as hazardous waste. All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is essential to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[4]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation.[1][4]
Body Protection A lab coat or flame-retardant antistatic protective clothing.[5]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Avoid breathing in vapors, mists, or dust, which may cause respiratory irritation.[1][4]

Step-by-Step Disposal Procedure

The disposal of this compound and its empty containers must be managed systematically to ensure safety and regulatory compliance.

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]

2. Handling Unused Product:

  • Unused or excess this compound should be treated as hazardous waste.

  • Do not attempt to dispose of it down the drain or in regular trash.

  • The product should be sent to an approved waste disposal plant or treatment facility.[3][4][6] Some jurisdictions may allow for incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

3. Managing Empty Containers:

  • Even after emptying, containers of this compound may retain chemical residues and should be treated as hazardous.[7]

  • To prevent reuse, containers should be punctured or otherwise rendered unusable.[7]

  • Dispose of the empty containers as you would the chemical itself, following institutional and regulatory guidelines.

Accidental Release and Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

1. Immediate Response:

  • Evacuate all non-essential personnel from the immediate area.[1]

  • Ensure the area is well-ventilated.

  • Eliminate all sources of ignition.[1][3]

2. Containment and Cleanup:

  • For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[4][7]

  • Once absorbed, carefully sweep or shovel the material into a suitable, labeled container for disposal.[4]

  • For larger spills, dike the area to prevent further spread.[4]

  • After the bulk of the material has been collected, decontaminate the area with a suitable cleaning agent.

3. Post-Cleanup:

  • Place all contaminated materials, including absorbents and cleaning supplies, into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate all personal protective equipment before reuse or dispose of it as hazardous waste if it cannot be properly decontaminated.[7]

  • Thoroughly wash hands and any exposed skin with soap and water.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify This compound for Disposal ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe waste_prep Step 2: Prepare a Labeled, Sealed Hazardous Waste Container ppe->waste_prep transfer Step 3: Carefully Transfer Waste into the Designated Container waste_prep->transfer spill_check Was there a spill during transfer? transfer->spill_check spill_cleanup Follow Accidental Release and Spill Cleanup Protocol spill_check->spill_cleanup Yes storage Step 4: Store Waste Container in a Secure, Ventilated Area spill_check->storage No spill_cleanup->storage disposal Step 5: Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal end End: Disposal Complete, Documentation Filed disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.